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  • Product: Fujianmycin B
  • CAS: 130548-09-3

Core Science & Biosynthesis

Foundational

Mechanism of action of Fujianmycin B in prolyl endopeptidase (PEP) inhibition

A Technical Guide to the Mechanism of Prolyl Endopeptidase Inhibition by Fujianmycin B Abstract: Prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, is a k...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Mechanism of Prolyl Endopeptidase Inhibition by Fujianmycin B

Abstract: Prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, is a key player in the metabolism of neuropeptides and has been implicated in neurological disorders.[1] Its inhibition is a promising therapeutic strategy. This guide provides an in-depth analysis of the mechanism of action of Fujianmycin B, a natural product-derived inhibitor of PEP. We will explore the molecular interactions, kinetic behavior, and structural basis for its inhibitory activity, alongside detailed protocols for its characterization. While "Fujianmycin B" is a specific name for the compound SNA-8073-A, this document will also draw upon the broader class of actinomycete-derived PEP inhibitors to provide a comprehensive mechanistic framework.[2][3]

Introduction to Prolyl Endopeptidase (PEP)

Prolyl endopeptidase is a cytosolic enzyme belonging to the S9 family of serine proteases.[1] A unique structural feature of PEP is its two-domain architecture: a catalytic α/β-hydrolase domain and a seven-bladed β-propeller domain. This structure acts as a "gating filter," restricting access to the active site to smaller peptides, typically less than 30 amino acids in length.[4] The catalytic triad in the active site is composed of Serine, Aspartic acid, and Histidine.[5]

PEP's substrate specificity for proline-containing peptides makes it a critical regulator of biologically active peptides, including substance P, vasopressin, and thyrotropin-releasing hormone.[6] Dysregulation of PEP activity has been linked to neurodegenerative diseases and neurological disorders, making it an attractive target for drug development.[1][6]

Fujianmycin B: An Actinomycete-Derived PEP Inhibitor

Fujianmycin B, also known as SNA-8073-A, is a member of the angucyclinone class of antibiotics isolated from Actinomycetes.[2] It has been identified as an inhibitor of prolyl endopeptidase.[2][3] The inhibitory activity of this class of compounds is highly stereospecific. For instance, a stereoisomer of a related compound, SNA-8073-B, showed that the stereochemistry at the C-4 position was crucial for its PEP inhibitory activity.[2]

This guide will use Fujianmycin B as a focal point to discuss the non-competitive inhibition of PEP by certain natural products.

Mechanism of Action of Fujianmycin B

Kinetic Analysis: A Non-Competitive Inhibition Profile

Kinetic studies are fundamental to elucidating the mechanism of enzyme inhibition. For PEP, a continuous spectrophotometric assay using a chromogenic substrate like Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) is commonly employed.[1] The hydrolysis of this substrate by PEP releases p-nitroaniline, which can be monitored at 410 nm.

Studies on related compounds, such as SNA-8073-B, have demonstrated a non-competitive mode of inhibition against PEP.[2] This indicates that the inhibitor does not bind to the active site where the substrate binds. Instead, it is proposed to bind to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.

Key Kinetic Parameters:

ParameterDescriptionTypical Value for Non-Competitive Inhibitors
IC₅₀ The concentration of inhibitor required to reduce enzyme activity by 50%.Varies depending on inhibitor potency.
Kᵢ The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.A lower Kᵢ indicates a higher binding affinity.
Vₘₐₓ The maximum rate of reaction.Decreases in the presence of a non-competitive inhibitor.
Kₘ The Michaelis constant, representing the substrate concentration at half Vₘₐₓ.Unchanged in non-competitive inhibition.
Structural Insights: Allosteric Binding and Conformational Changes

The two-domain structure of PEP is crucial for its function and regulation. The enzyme exists in an equilibrium between an "open" and a "closed" conformation.[1][7] Substrate binding induces a conformational change to the closed form, which is catalytically active.[1]

It is hypothesized that non-competitive inhibitors like Fujianmycin B bind to an allosteric site, potentially at the interface of the catalytic and β-propeller domains. This binding event is thought to stabilize the enzyme in a conformation that is less catalytically competent, thereby reducing its overall activity.

While a crystal structure of PEP in complex with Fujianmycin B is not publicly available, structural studies with other inhibitors have revealed key residues involved in inhibitor binding. These include residues within the active site such as Trp595, Arg643, and Tyr473, as well as the catalytic Ser554.[8] For non-competitive inhibitors, interactions with residues outside the immediate active site would be expected. Recent studies have even shown that some inhibitors can form covalent linkages with non-catalytic active site cysteines, such as Cys255.[7]

Experimental Protocols for Characterizing PEP Inhibition

Protocol 1: Enzyme Kinetic Assay for PEP Inhibition

This protocol describes a standard method for determining the inhibitory activity and mode of inhibition of a compound against PEP.

Materials:

  • Purified Prolyl Endopeptidase

  • Chromogenic substrate: Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compound (e.g., Fujianmycin B)

  • 96-well microplate

  • Spectrophotometer capable of reading at 410 nm

Procedure:

  • Prepare Reagents:

    • Dissolve Z-Gly-Pro-pNA in a suitable organic solvent (e.g., DMSO) and then dilute in Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 to 5 times the Kₘ).

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (or vehicle control - DMSO in Assay Buffer)

      • PEP enzyme solution (pre-incubated with the inhibitor for a set time, e.g., 15 minutes at room temperature)

  • Initiate Reaction:

    • Add the Z-Gly-Pro-pNA substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.

    • Plot the reaction rates against the substrate concentration for each inhibitor concentration.

    • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.

    • Generate Lineweaver-Burk or Dixon plots to visualize the mode of inhibition. For non-competitive inhibition, a Lineweaver-Burk plot will show a series of lines with different slopes and y-intercepts that intersect on the x-axis.

Visualizing the Workflow

PEP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate incubate Pre-incubate Enzyme with Inhibitor plate->incubate initiate Initiate Reaction with Substrate incubate->initiate read Read Absorbance (410 nm) initiate->read velocity Calculate Initial Velocities read->velocity kinetics Determine Kinetic Parameters (Vmax, Km, Ki) velocity->kinetics mode Determine Mode of Inhibition kinetics->mode

Caption: Workflow for characterizing PEP inhibitors.

The Broader Context and Future Directions

The study of natural product inhibitors of PEP, such as Fujianmycin B, provides valuable insights into the complex regulatory mechanisms of this enzyme. The identification of allosteric binding sites opens up new avenues for the design of highly specific and potent inhibitors. Future research should focus on:

  • Structural Elucidation: Obtaining high-resolution crystal structures of PEP in complex with Fujianmycin B and other non-competitive inhibitors to precisely map the allosteric binding site and understand the conformational changes induced.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Fujianmycin B to identify the key chemical moieties responsible for its inhibitory activity and to optimize its potency and selectivity.[9]

  • In Vivo Efficacy: Evaluating the therapeutic potential of promising inhibitors in animal models of neurological disorders.

Conclusion

Fujianmycin B represents an important class of non-competitive inhibitors of prolyl endopeptidase. Its mechanism of action, centered on allosteric binding and the induction of a less active enzyme conformation, offers a distinct approach to modulating PEP activity compared to active-site directed inhibitors. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and enzyme kinetics, facilitating the development of novel therapeutics targeting prolyl endopeptidase.

References

  • Shan, S., et al. (2005). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Proceedings of the National Academy of Sciences, 102(10), 3599-3604. [Link]

  • Kimura, K., et al. (1997). Prolyl Endopeptidase Inhibitors Derived from Actinomycetes. Bioscience, Biotechnology, and Biochemistry, 61(10), 1754-1756. [Link]

  • Yoshimoto, T., et al. (1991). Structure Activity Relationship of Inhibitors Specific for Prolyl Endopeptidase. Agricultural and Biological Chemistry, 55(1), 37-43. [Link]

  • Bakker, A. V., et al. (1990). Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal. Biochemical Journal, 271(2), 559-562. [Link]

  • Stone, S. R., et al. (1991). Inactivation of prolyl endopeptidase by a peptidylchloromethane. Kinetics of inactivation and identification of sites of modification. Biochemical Journal, 276(3), 837-841. [Link]

  • Haffke, M., et al. (2025). Inhibition of prolyl endopeptidase through a noncatalytic active site residue. AIP Conference Proceedings. [Link]

  • Bakker, A. V., et al. (1990). Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal. PubMed. [Link]

  • Yoshimoto, T., et al. (1991). Structure activity relationship of inhibitors specific for prolyl endopeptidase. PubMed. [Link]

  • Kam, C. M., et al. (2011). A Substrate-Free Activity-Based Protein Profiling Screen for the Discovery of Selective PREPL Inhibitors. Journal of the American Chemical Society, 133(29), 11444-11447. [Link]

  • Kimura, K., et al. (1997). Prolyl endopeptidase inhibitors derived from actinomycetes. PubMed. [Link]

  • Wikipedia. (n.d.). Prolyl endopeptidase. Retrieved March 24, 2026, from [Link]

  • Biocompare. (n.d.). prolyl endopeptidase ELISA Kits. Retrieved March 24, 2026, from [Link]

  • Khan, M., et al. (2023). Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7256. [Link]

  • Orhan, I. E. (2003). Prolyl Endopeptidase Enzyme Inhibitors of Plant Origin. Hacettepe University Journal of the Faculty of Pharmacy, 23(1), 35-44. [Link]

  • ResearchGate. (n.d.). Plant phenolics as prolyl endopeptidase inhibitors. Retrieved March 24, 2026, from [Link]

  • Svarcbahs, R., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 63(6), 793-809. [Link]

  • MDPI. (2025). The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury. International Journal of Molecular Sciences, 26(8), 4321. [Link]

  • Taylor & Francis Online. (2014). Prolyl Endopeptidase Inhibitors Derived from Actinomycetes. Bioscience, Biotechnology, and Biochemistry, 61(10), 1754-1756. [Link]

  • Tenorio-Govea, V., et al. (2020). Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF. International Journal of Molecular Sciences, 21(13), 4596. [Link]

Sources

Exploratory

The Architectural Blueprint of a Microbial Weapon: A Technical Guide to the Structural Elucidation of Fujianmycin B

Foreword: From Fermentation Broth to Molecular Structure In the intricate world of natural product discovery, the journey from a promising microbial extract to a fully characterized bioactive molecule is one of forensic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Fermentation Broth to Molecular Structure

In the intricate world of natural product discovery, the journey from a promising microbial extract to a fully characterized bioactive molecule is one of forensic chemical investigation. The benz[a]anthraquinone antibiotics, a class of potent therapeutic agents isolated from Streptomyces species, exemplify this challenge and opportunity. Among these, Fujianmycin B stands as a molecule of significant interest. This technical guide provides a comprehensive, in-depth exploration of the structural elucidation of Fujianmycin B, offering a blend of established principles and modern spectroscopic strategies. While the seminal work on Fujianmycin B was conducted in an era of nascent analytical technologies, this guide reconstructs the logical framework of that discovery and reinterprets it through the lens of contemporary methodology, primarily using the closely related Fujianmycin C as a detailed case study.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of complex natural products.

The Benz[a]anthraquinone Core: A Privileged Scaffold

The Fujianmycins belong to the angucycline class of antibiotics, which are characterized by a distinctive angularly fused tetracyclic benz[a]anthraquinone core.[2] This aromatic framework is a product of polyketide biosynthesis and is often decorated with various functional groups and sugar moieties, leading to a vast diversity of structures and biological activities. These compounds have garnered significant attention for their broad spectrum of bioactivities, including antibacterial, antifungal, and antitumor properties.[2][3] The precise arrangement of these peripheral functionalities dictates the molecule's interaction with its biological targets, making unambiguous structural determination a critical prerequisite for any further development.

The Elucidation Workflow: A Multi-pronged Spectroscopic Attack

The modern approach to elucidating the structure of a novel natural product like a Fujianmycin is a systematic process that integrates data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for the confident assignment of the molecule's constitution and stereochemistry.

cluster_0 Isolation & Purification cluster_1 Primary Structure Determination cluster_2 Stereochemical Assignment Crude Extract Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure Fujianmycin B Pure Fujianmycin B Chromatography->Pure Fujianmycin B MS MS Pure Fujianmycin B->MS Molecular Formula NMR NMR Pure Fujianmycin B->NMR Connectivity Structure Proposal Structure Proposal MS->Structure Proposal NMR->Structure Proposal NOESY/ROESY NOESY/ROESY Structure Proposal->NOESY/ROESY Relative Stereochemistry X-ray Crystallography X-ray Crystallography Structure Proposal->X-ray Crystallography Absolute Stereochemistry Final Structure Final Structure NOESY/ROESY->Final Structure X-ray Crystallography->Final Structure

Caption: The general workflow for the structural elucidation of a novel natural product.

Isolation and Purification: The Essential First Step

Prior to any structural analysis, the target compound must be isolated in high purity from the complex fermentation broth of the producing organism, a Streptomyces species. This is typically achieved through a series of chromatographic separations.

Protocol: A Representative Isolation of a Benz[a]anthraquinone Antibiotic

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. Both are then extracted with an organic solvent, such as ethyl acetate, to capture a broad range of secondary metabolites.

  • Preliminary Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, using a stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

  • Fine Purification: Fractions showing the desired biological activity or a promising profile on thin-layer chromatography (TLC) are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a water/acetonitrile or water/methanol gradient.

Causality Behind Experimental Choices: The use of a gradient of solvents in chromatography is crucial for separating compounds with a wide range of polarities. Reversed-phase HPLC is particularly effective for the final purification of polycyclic aromatic compounds like the Fujianmycins, providing high resolution and reproducible results.

Deciphering the Molecular Formula and Connectivity

Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, a unique molecular formula can be assigned.

TechniqueInformation GainedTypical Data for a Fujianmycin-type Molecule
HR-ESI-MS Precise mass and molecular formula[M+H]⁺ or [M-H]⁻ ion with a mass accuracy of < 5 ppm
MS/MS Fragmentation pattern, structural motifsCharacteristic losses of small molecules (H₂O, CO) and cleavage of side chains

Self-Validating System: The calculated mass of the proposed molecular formula must match the experimentally observed mass within a very narrow tolerance (typically < 5 ppm). The isotopic pattern observed in the mass spectrum must also be consistent with the proposed formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle Pieces

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments are employed to piece together the connectivity of the atoms. For a complex molecule like Fujianmycin B, the following experiments are indispensable.

Protocol: A Standard Suite of NMR Experiments for a Benz[a]anthraquinone

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and type of carbon atoms (e.g., sp², sp³, carbonyl).

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and piecing together the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the relative stereochemistry.

Expertise in Action: Interpreting the Data

The structural elucidation of the related Fujianmycin C provides an excellent template for understanding the application of these techniques.[1] The HMBC spectrum is particularly powerful for establishing the core benz[a]anthraquinone structure. For example, correlations from aromatic protons to quinone carbonyl carbons can unambiguously define the arrangement of the rings. Similarly, correlations from methyl protons to multiple carbons in the aromatic core can pinpoint their location.

cluster_0 1D NMR Data cluster_1 2D NMR Connectivity cluster_2 Spatial Proximity 1H NMR Proton Environments COSY H-H Connectivity 1H NMR->COSY HSQC Direct C-H Bonds 1H NMR->HSQC HMBC Long-Range C-H Bonds 1H NMR->HMBC NOESY Through-Space H-H Proximity 1H NMR->NOESY 13C NMR Carbon Skeleton 13C NMR->HSQC 13C NMR->HMBC Structural Fragments Structural Fragments COSY->Structural Fragments HSQC->Structural Fragments Assembled Structure Assembled Structure HMBC->Assembled Structure Relative Stereochemistry Relative Stereochemistry NOESY->Relative Stereochemistry

Caption: The interplay of various NMR experiments in structure elucidation.

The Final Structure of Fujianmycin B: A Synthesis of Evidence

Based on the foundational work, Fujianmycin B is a member of the benz[a]anthraquinone family. While the detailed, publicly available spectroscopic data for Fujianmycin B is limited, the analysis of its congener, Fujianmycin C, and other related antibiotics allows for a confident postulation of its core structure and the methodologies required for its confirmation. The key features of the Fujianmycin B structure would have been established through the careful integration of mass spectrometry and a suite of NMR experiments, as detailed above. Any stereocenters in the molecule would have been assigned based on NOESY data and, if a suitable crystal could be obtained, confirmed by X-ray crystallography.

Conclusion: A Testament to Analytical Chemistry

The structural elucidation of Fujianmycin B and its relatives is a testament to the power of analytical chemistry in natural product research. The ability to dissect complex molecular architectures with atomic-level precision is fundamental to understanding their biological function and unlocking their therapeutic potential. This guide has outlined the logical and technical framework for this process, emphasizing the synergy between different spectroscopic techniques. As we continue to explore the vast chemical diversity of the microbial world, these principles will remain central to the discovery of the next generation of life-saving medicines.

References

  • Abdalla, M. A., Helmke, E., & Laatsch, H. (2010). Fujianmycin C, A bioactive angucyclinone from a marine derived Streptomyces sp. B6219. Natural Product Communications, 5(12), 1917-1920. [Link][1]

  • Nemoto, A., Tanaka, Y., et al. (1997). Brasiliquinones A, B and C, new benz[alpha]anthraquinone antibiotics from Nocardia brasiliensis. I. Producing strain, isolation and biological activities of the antibiotics. The Journal of Antibiotics, 50(1), 18-21. [Link]

  • Hayakawa, Y., et al. (1991). Dioxamycin, a new benz[a]anthraquinone antibiotic. The Journal of Antibiotics, 44(4), 396-402. [Link]

  • Sato, Y., et al. (2002). YM-181741, a novel benz[a]anthraquinone antibiotic with anti-Helicobacter pylori activity from Streptomyces sp. The Journal of Antibiotics, 55(1), 49-54. [Link][3]

  • Krohn, K., & Rohr, J. (1997). Angucyclines: Total Syntheses, New Structures, and Biosynthetic Studies. Topics in Current Chemistry, 188, 127-195. [Link][2]

  • Wilton, J. H., et al. (1985). A new dihydrobenz[a]anthraquinone antitumor antibiotic (PD 116,740). The Journal of Organic Chemistry, 50(20), 3936-3938. [Link]

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Foundational

Stereochemistry and Molecular Conformation of Fujianmycin B at C-4: A Structural Determinant of Enzymatic Inhibition

Executive Summary Fujianmycin B (also known in the literature as SNA-8073-A or Rubiginone A2) is a naturally occurring angucyclinone secondary metabolite isolated from marine and terrestrial Streptomyces species[1]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fujianmycin B (also known in the literature as SNA-8073-A or Rubiginone A2) is a naturally occurring angucyclinone secondary metabolite isolated from marine and terrestrial Streptomyces species[1]. While the angucycline class is renowned for its rich chemical scaffolding and broad-spectrum biological activities, Fujianmycin B presents a profound case study in stereochemical causality. Despite possessing a complex tetracyclic benz[a]anthracene core nearly identical to its epimer, SNA-8073-B, Fujianmycin B is entirely inactive against its target enzyme, Prolyl Endopeptidase (PEP)[2].

This whitepaper provides an in-depth technical analysis of how the specific stereochemistry at the C-4 position dictates the molecular conformation of the A-ring, thereby acting as a binary switch for pharmacological activity.

Structural Architecture and the Benz[a]anthracene Core

The structural framework of Fujianmycin B is assembled via a Type II Polyketide Synthase (PKS) pathway, which generates a highly oxygenated, angular decaketide backbone[3]. The IUPAC designation for Fujianmycin B is4[4].

The critical functional topology of the molecule is localized within the saturated A-ring, specifically at the C-3 and C-4 chiral centers. The C-3 position bears a methyl group, while the C-4 position is hydroxylated. Because the B, C, and D rings form a rigid, planar aromatic/quinone system, the saturated A-ring is the primary source of three-dimensional conformational flexibility. The relative orientation of the C-3 methyl and C-4 hydroxyl groups fundamentally governs the puckering of this ring.

Stereochem_Pathway PKS Type II PKS Biosynthesis (Streptomyces sp.) Core Tetracyclic Benz[a]anthracene Core (A-Ring Ketone Intermediate) PKS->Core Cyclization Fujianmycin Fujianmycin B (SNA-8073-A) C-4: (3S, 4R) Configuration PEP Inhibition: Inactive Core->Fujianmycin Stereospecific Reduction SNA8073B SNA-8073-B C-4: Epimeric Configuration PEP Inhibition: Active (IC50 8.9 µM) Core->SNA8073B Alternative Reduction

Fig 1. Biosynthetic divergence of Fujianmycin B and SNA-8073-B via C-4 stereoselective reduction.

The C-4 Stereocenter: A Binary Switch for Bioactivity

Prolyl Endopeptidase (PEP) is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues. Inhibitors of PEP are highly sought after for their potential in treating neurodegenerative diseases. Angucyclinones act as structural mimics of proline-containing substrates, docking their A-ring into the hydrophobic S1/S2 subsites of the enzyme.

The stereochemistry at the C-4 position is the absolute determinant of this docking event[2].

  • SNA-8073-B (Active Epimer): The specific C-4 configuration allows the hydroxyl group to adopt a pseudo-equatorial orientation. This projects the hydroxyl oxygen outward, allowing it to form a critical anchoring hydrogen bond with the catalytic machinery (or backbone amides) of the PEP active site, resulting in a non-competitive inhibition with an IC50​ of 8.9 µM[1].

  • Fujianmycin B / SNA-8073-A (Inactive Epimer): The (3S, 4R) configuration forces the C-4 hydroxyl into a distinct spatial vector. This orientation either creates a severe steric clash with the hydrophobic walls of the S1 pocket or physically distances the hydroxyl group from its required hydrogen-bond acceptor. Consequently, Fujianmycin B exhibits zero inhibitory activity, even at elevated concentrations (>60 µM)[1].

Quantitative Stereochemical Impact
CompoundC-4 StereochemistryA-Ring ConformationTarget EnzymeInhibition Type IC50​ (µM)
SNA-8073-B Epimeric to Fujianmycin BPseudo-equatorial OHProlyl EndopeptidaseNon-competitive8.9
Fujianmycin B (3S, 4R)Pseudo-axial OHProlyl EndopeptidaseN/A (Inactive)> 60.0

Molecular Conformation of the A-Ring

To minimize torsional strain, the saturated A-ring of Fujianmycin B deviates from planarity, adopting a half-chair or envelope conformation. The exact geometry is dictated by the minimization of 1,3-diaxial interactions and the establishment of intramolecular hydrogen bonds.

In angucyclinones, the coupling constant ( 3JH,H​ ) between the vicinal protons at C-3 and C-4 is the primary diagnostic tool for conformation[5]. A large coupling constant ( J≈10 Hz) indicates a trans-diaxial arrangement of the protons, meaning the substituents (methyl and hydroxyl) are pseudo-equatorial. Conversely, a smaller coupling constant ( J≈3−5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship, placing at least one bulky substituent in a sterically demanding pseudo-axial position. In Fujianmycin B, the specific stereochemical phasing at C-4 disrupts the optimal binding geometry required for PEP interaction.

Self-Validating Experimental Protocols

To rigorously determine the stereochemistry, conformation, and resulting bioactivity of Fujianmycin B, researchers must employ orthogonal, self-validating workflows.

Protocol 1: NMR-Based Conformational Elucidation

This protocol uses nuclear Overhauser effect (NOE) and J-coupling data to build a deterministic 3D model of the A-ring.

  • Sample Preparation: Dissolve 5-10 mg of purified Fujianmycin B in 600 µL of deuterated chloroform ( CDCl3​ ). Causality: CDCl3​ is chosen over polar solvents like DMSO−d6​ because it prevents the disruption of native intramolecular hydrogen bonds (e.g., between the C-4 hydroxyl and the C-12 carbonyl), ensuring the observed conformation reflects the molecule's true low-energy state.

  • 1D Acquisition: Acquire high-resolution 1H and 13C spectra (minimum 500 MHz). Identify the diagnostic C-3 methyl doublet and the C-4 oxygenated methine signal.

  • 2D Correlation (COSY/HSQC): Map the continuous spin system from the C-2 methylene protons through to the C-4 methine proton.

  • J-Coupling Extraction: Extract the 3JH3−H4​ coupling constant. Apply the Karplus equation to calculate the dihedral angle between H-3 and H-4.

  • ROESY Acquisition: Acquire a 2D ROESY spectrum (Rotating-frame NOE spectroscopy) with a mixing time of 200-300 ms. Causality: For mid-sized molecules like Fujianmycin B (~336 Da), the standard NOESY effect can cross zero depending on the spectrometer frequency and molecular tumbling rate ( ωτc​≈1 ). ROESY guarantees positive cross-peaks for spatial proximity, eliminating false negatives when determining the distance between H-3, H-4, and the C-3 methyl group.

NMR_Workflow Prep 1. Sample Preparation (Use CDCl3 to preserve H-bonds) Acq1D 2. 1D NMR (1H & 13C) (Identify C-3 Methyl & C-4 Hydroxyl) Prep->Acq1D Acq2D 3. 2D COSY / HSQC (Map spin systems of the A-ring) Acq1D->Acq2D JCoupling 4. J-Coupling Extraction (Calculate 3J_H3-H4 for dihedral angles) Acq2D->JCoupling ROESY 5. ROESY Acquisition (Determine spatial H-3/H-4 proximity) JCoupling->ROESY Model 6. Conformational Modeling (Assign Half-Chair or Envelope state) ROESY->Model

Fig 2. Self-validating NMR workflow for elucidating A-ring conformation and C-4 stereochemistry.
Protocol 2: Prolyl Endopeptidase (PEP) Inhibition Assay

This functional assay validates the biological consequence of the C-4 stereocenter.

  • Reagent Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 7.0). Dissolve the synthetic substrate Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide) in 40% dioxane to a stock concentration of 2 mM.

  • Enzyme Incubation: In a 96-well microplate, combine 80 µL of Tris-HCl buffer, 10 µL of Fujianmycin B (titrated from 1 µM to 100 µM in DMSO), and 10 µL of purified PEP enzyme (e.g., from Flavobacterium). Incubate at 30°C for 5 minutes to allow for potential non-competitive allosteric binding.

  • Reaction Initiation: Add 10 µL of the Z-Gly-Pro-pNA substrate to initiate the reaction.

  • Kinetic Monitoring: Continuously monitor the absorbance at 410 nm for 10 minutes using a microplate reader. Causality: The cleavage of the Pro-pNA bond by PEP releases free p-nitroaniline, a chromophore. Measuring the initial velocity ( v0​ ) of absorbance change provides a direct, real-time readout of enzyme kinetics without requiring secondary coupling enzymes, making the assay internally self-validating.

  • Data Analysis: Plot 1/v0​ against inhibitor concentration ( [I] ) to generate a Dixon plot. This simultaneously confirms the IC50​ and the mechanism of inhibition (or lack thereof, in the case of Fujianmycin B)[2].

References

  • Kimura, K., et al. "Prolyl Endopeptidase Inhibitors Derived from Actinomycetes." Agricultural and Biological Chemistry.
  • Kimura, K., et al. "SNA-8073-B, a new isotetracenone antibiotic inhibits prolyl endopeptidase. I. Fermentation, isolation and biological properties." The Journal of Antibiotics (PubMed).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126038, Rubiginone A2." PubChem.
  • Kharel, M. K., et al. "Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis.
  • Abdalla, M. A., et al. "Fujianmycin C, A Bioactive Angucyclinone from a Marine Derived Streptomyces sp. B6219.

Sources

Exploratory

Fujianmycin B: An In-Depth Technical Guide to Angucyclinone Discovery, Structural Biology, and Pharmacological Properties

Executive Summary Fujianmycin B (also known in literature as Rubiginone A2 or SNA-8073-A) is a naturally occurring angucyclinone antibiotic isolated from marine and terrestrial Streptomyces species[1]. Characterized by i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fujianmycin B (also known in literature as Rubiginone A2 or SNA-8073-A) is a naturally occurring angucyclinone antibiotic isolated from marine and terrestrial Streptomyces species[1]. Characterized by its distinctive benz[a]anthraquinone core, this secondary metabolite has garnered significant attention in drug development for its ability to potentiate vincristine-induced cytotoxicity in multi-drug-resistant (MDR) tumor cells and its targeted antibacterial properties[1][2].

This whitepaper provides a comprehensive, field-proven guide to the structural biology, biosynthetic isolation, and pharmacological evaluation of Fujianmycin B. By examining the causality behind its stereospecific interactions—particularly its stark contrast to its C-4 epimer, SNA-8073-B—researchers can leverage this scaffold for advanced combinatorial biosynthesis and targeted drug design.

Structural Biology and Chemical Identity

Fujianmycin B belongs to the angucyclinone family, the largest group of decaketide-derived natural products engineered by Type II polyketide synthases (PKS)[3]. The defining feature of angucyclinones is their angular tetracyclic benz[a]anthracene system.

The biological activity of Fujianmycin B is intrinsically linked to its stereochemistry. The molecule possesses a (3S, 4R) absolute configuration[4]. This specific spatial arrangement at the C-4 hydroxyl group is a critical determinant of target binding. For instance, while its stereoisomer SNA-8073-B (3S, 4S) is a potent non-competitive inhibitor of prolyl endopeptidase (PEP), the (4R) configuration in Fujianmycin B creates a steric clash that completely abolishes PEP binding affinity[4][5].

Table 1: Physicochemical Properties of Fujianmycin B
PropertySpecification
Chemical Name Fujianmycin B / Rubiginone A2 / SNA-8073-A
Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
CAS Registry Number 96695-58-8
Appearance Yellow crystalline solid
Solubility Soluble in DMSO and acetone; slightly soluble in methanol
SMILES COC1=CC=CC2=C1C(=O)C1=C(C2=O)C2=C(C=C1)CC2=O

Data synthesized from authoritative chemical databases and isolation reports[1][6].

Biosynthesis and Pharmacological Divergence

The biosynthesis of Fujianmycin B is governed by a Type II PKS gene cluster. The minimal PKS (comprising a ketosynthase, chain length factor, and acyl carrier protein) iteratively condenses one acetate starter unit with nine malonyl-CoA extender units to form a nascent decaketide backbone[3]. Subsequent regioselective cyclizations and aromatizations yield the angular core, which is then tailored by post-PKS oxygenases and reductases to establish the critical C-4 stereocenter.

Pathway Ang Angucyclinone Core (Type II PKS Decaketide) FujiB Fujianmycin B (3S, 4R Stereocenter) Ang->FujiB Ketoreductase A SNA SNA-8073-B (3S, 4S Stereocenter) Ang->SNA Ketoreductase B MDR Potentiates Vincristine Cytotoxicity in MDR Cells FujiB->MDR NoPEP No PEP Inhibition (Steric Hindrance) FujiB->NoPEP PEP Inhibits Prolyl Endopeptidase (PEP) SNA->PEP

Divergent pharmacological pathways based on C-4 stereochemistry.

Pharmacological Profile
  • MDR Tumor Sensitization: Fujianmycin B exhibits pronounced vincristine-induced cytotoxicity potentiating activity. By interacting with cellular efflux pumps or membrane dynamics, it lowers the apoptotic threshold of multi-drug-resistant cancer cell lines[1].

  • Biofilm Inhibition: Anthraquinone and angucyclinone derivatives like Fujianmycin B have been shown to disrupt bacterial biofilm formation without exhibiting strict bactericidal activity. This is highly advantageous in clinical settings, as it attenuates virulence without exerting the selective pressure that drives antibiotic resistance[7].

  • Enzymatic Exclusivity: As highlighted, Fujianmycin B shows no inhibition against human or bacterial PEP even at concentrations up to 60 µM, serving as an excellent negative control in structural biology studies investigating PEP active site topographies[5].

Table 2: Comparative Bioactivity (Fujianmycin B vs. SNA-8073-B)
Bioactivity MarkerFujianmycin B (3S, 4R)SNA-8073-B (3S, 4S)
Prolyl Endopeptidase IC50 > 60 µM (Inactive)8.9 µM (Active)
MDR Cytotoxicity Potentiation HighLow/Moderate
Antibacterial / Biofilm Inhibition ActiveActive

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each solvent and resin choice is explicitly defined.

Protocol 1: Fermentation and Chromatographic Isolation

This protocol details the extraction of Fujianmycin B from Streptomyces sp. (e.g., strain Gö N1/5 or SNA-8073).

Step-by-Step Methodology:

  • Seed Cultivation: Inoculate Streptomyces sp. spores into a seed medium (e.g., yeast extract-malt extract broth) and incubate at 28°C for 48 hours at 200 rpm. Causality: Rapid biomass accumulation requires high aeration and rich nitrogen sources.

  • Production Fermentation: Transfer 5% (v/v) of the seed culture into a production medium optimized for secondary metabolism (low phosphate, high carbon). Ferment for 7–14 days.

  • Solvent Extraction: Harvest the broth and extract with an equal volume of Ethyl Acetate (EtOAc) three times. Causality: EtOAc selectively partitions moderately polar angucyclinones while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous phase.

  • Silica Gel Flash Chromatography: Concentrate the organic layer in vacuo and load onto a silica gel column. Elute with a step gradient of Chloroform/Methanol. Causality: Normal-phase silica removes highly non-polar lipids and highly polar residual contaminants.

  • Size Exclusion Chromatography: Pool the yellow-pigmented fractions (UV absorbing at 254 nm) and pass through a Sephadex LH-20 column using Methanol. Causality: Sephadex separates molecules by size, effectively isolating the ~336 Da angucyclinones from larger polymeric impurities.

  • Stereoisomeric Resolution (ODS C18 HPLC): Inject the semi-pure fraction onto a preparative Reverse-Phase C18 HPLC column. Elute with an Acetonitrile/Water gradient. Causality: The subtle polarity difference between the (4R) and (4S) hydroxyl configurations allows for baseline resolution of Fujianmycin B from SNA-8073-B.

Isolation N1 Streptomyces Fermentation (Type II PKS Activation) N2 EtOAc Extraction (Isolates moderate polarity organics) N1->N2 N3 Silica Gel Chromatography (Removes bulk impurities) N2->N3 N4 Sephadex LH-20 (Size exclusion of large lipids) N3->N4 N5 ODS C18 HPLC (Resolves C-4 stereoisomers) N4->N5 N6 Fujianmycin B (3S, 4R) Rubiginone A2 N5->N6 Fraction A N7 SNA-8073-B (3S, 4S) N5->N7 Fraction B

Workflow for the isolation and stereoisomeric resolution of Fujianmycin B.

Protocol 2: Prolyl Endopeptidase (PEP) Stereospecificity Assay

This assay validates the structural identity of the isolated Fujianmycin B by confirming its lack of PEP inhibition, using SNA-8073-B as a positive control[4][5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 7.0). Dissolve the substrate Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide) in 1,4-dioxane to a concentration of 2 mM.

  • Enzyme Preparation: Dilute Flavobacterium PEP or human placental PEP to 0.085 units/mL in the Tris-HCl buffer.

  • Incubation: In a 96-well microplate, mix 0.96 mL of buffer, 0.01 mL of PEP enzyme, and 0.01 mL of the test compound (Fujianmycin B) dissolved in methanol. Incubate at 37°C for 5 minutes. Causality: Pre-incubation allows the compound to interact with the enzyme before competitive substrate binding occurs.

  • Reaction Initiation: Add 0.02 mL of the Z-Gly-Pro-pNA substrate to start the reaction. Incubate at 37°C for exactly 10 minutes.

  • Termination & Measurement: Stop the reaction by adding 2 mL of a stopping reagent (e.g., Triton X-100/acetate buffer). Measure the absorbance at 410 nm using a spectrophotometer. Causality: The cleavage of the pNA group by active PEP yields a yellow color. High absorbance at 410 nm indicates lack of inhibition (confirming Fujianmycin B), while low absorbance indicates active inhibition (confirming SNA-8073-B).

References

  • Rickards, R.W., & Wu, J.P. (1985). Fujianmycins A and B, new benz[a]anthraquinone antibiotics from a Streptomyces species. Journal of Antibiotics, 38(4), 513-515.[Link]

  • Oka, M., et al. (1990). Chemical and biological properties of rubiginone, a complex of new antibiotics with vincristine-cytotoxicity potentiating activity. Journal of Antibiotics, 43(8), 967-976.[Link]

  • Kimura, K., et al. (1997). SNA-8073-B, a new isotetracenone antibiotic inhibits prolyl endopeptidase. I. Fermentation, isolation and biological properties. Journal of Antibiotics, 50(4), 291-296.[Link]

  • Kimura, K., et al. (1997). Prolyl Endopeptidase Inhibitors Derived from Actinomycetes. Bioscience, Biotechnology, and Biochemistry, 61(10), 1754-1756.[Link]

  • Kharel, M. K., et al. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports, 29(2), 264–325.[Link]

  • Loozen, P., et al. (2007). Composition for inhibiting or preventing the formation of a biofilm.

Sources

Protocols & Analytical Methods

Method

Fujianmycin B application in multi-drug resistant tumor cell models

Application Note: Evaluating Fujianmycin B as a Chemosensitizer in Multi-Drug Resistant (MDR) Tumor Cell Models Scientific Background & Mechanistic Rationale Fujianmycin B (also known as Rubiginone A2 or SNA-8073A) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating Fujianmycin B as a Chemosensitizer in Multi-Drug Resistant (MDR) Tumor Cell Models

Scientific Background & Mechanistic Rationale

Fujianmycin B (also known as Rubiginone A2 or SNA-8073A) is a naturally occurring benz[a]anthraquinone antibiotic isolated from Streptomyces species[1]. While its stereoisomer, SNA-8073B, is recognized as a potent prolyl endopeptidase (PEP) inhibitor, Fujianmycin B lacks this specific enzymatic inhibition due to its unique stereochemistry at the C-4 position[2]. Instead, Fujianmycin B demonstrates a highly specialized biological activity: it acts as a potent chemosensitizer, specifically potentiating the cytotoxicity of vincristine and other chemotherapeutics in multi-drug-resistant (MDR) tumor models[3].

In classical MDR phenotypes, tumor cells overexpress ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1). These efflux pumps actively extrude structurally diverse antineoplastic agents (like vincristine, doxorubicin, and paclitaxel) against their concentration gradients, rendering standard therapies ineffective. Fujianmycin B modulates this efflux mechanism, trapping the primary cytotoxic agent within the intracellular space and restoring its apoptotic efficacy[1].

Mechanism Vincristine Vincristine (Cytotoxic Agent) P_gp P-glycoprotein (P-gp) Efflux Pump Vincristine->P_gp Pumped out by Apoptosis Intracellular Accumulation & Apoptosis Vincristine->Apoptosis Retained in cell (when P-gp inhibited) Fujianmycin Fujianmycin B (Chemosensitizer) Fujianmycin->P_gp Inhibits/Modulates

Fig 1: Fujianmycin B potentiates Vincristine cytotoxicity by modulating P-gp mediated efflux.

Experimental Design & Causality (Self-Validating System)

  • Sub-toxic Dosing (Causality of Sensitization): To calculate a true Reversal Index (RI), Fujianmycin B must be applied at a concentration that yields >90% cell viability when used alone. This ensures that any observed shift in the IC50 of vincristine is strictly due to resistance reversal (efflux modulation) rather than the additive cytotoxicity of the sensitizer itself.

  • Orthogonal Validation (Rhodamine 123 Assay): Relying solely on cell viability (MTT) assays cannot confirm the mechanism of sensitization. By using Rhodamine 123—a fluorescent P-gp substrate—researchers can directly measure efflux pump activity via flow cytometry. A concurrent increase in intracellular Rh123 retention validates that the viability drop is mechanistically linked to P-gp inhibition.

Workflow Step1 1. Culture MDR Cells (e.g., K562/VCR) Step2 2. Co-treatment: Sub-toxic Fujianmycin B + Vincristine Step1->Step2 Step3 3. Parallel Assays Step2->Step3 Step4a 4A. Rhodamine 123 Assay (Flow Cytometry) Step3->Step4a Step4b 4B. Cell Viability Assay (MTT / IC50 Shift) Step3->Step4b Step5 5. Calculate Reversal Index (RI) Step4b->Step5

Fig 2: Experimental workflow for evaluating Fujianmycin B chemosensitization in MDR models.

Detailed Experimental Protocols

Materials & Reagents
  • Cell Lines: K562 (Human immortalized myelogenous leukemia, drug-sensitive) and K562/VCR (Vincristine-resistant subline, stably overexpressing P-gp).

  • Compounds: Fujianmycin B (Rubiginone A2, >98% purity)[4], Vincristine sulfate.

  • Assay Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Rhodamine 123 (Rh123), DMSO.

Protocol A: Chemosensitization & Cell Viability Assay (MTT)

Objective: Determine the Reversal Index (RI) of Fujianmycin B.

  • Cell Preparation: Harvest K562 and K562/VCR cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Fujianmycin B Toxicity Screen (Pre-requisite): Treat cells with a gradient of Fujianmycin B alone (0.1 to 10 µg/mL) for 48 hours to identify the maximum non-toxic dose. Select a concentration where cell viability remains >90% (typically 1–2 µg/mL).

  • Co-Treatment: Prepare a serial dilution of Vincristine (e.g., 1 nM to 10,000 nM). Add the Vincristine gradient to the test wells. Immediately add the predetermined sub-toxic dose of Fujianmycin B (e.g., 2 µg/mL) to the co-treatment group. Include appropriate controls (vehicle alone, Vincristine alone, Fujianmycin B alone).

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization & Reading: Centrifuge the plate, carefully remove the supernatant, and dissolve the formazan crystals in 150 µL of DMSO per well. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression. Calculate the Reversal Index (RI) using the formula: RI = IC50 (Vincristine alone) / IC50 (Vincristine + Fujianmycin B)

Protocol B: Intracellular Drug Accumulation Assay (Flow Cytometry)

Objective: Mechanistically validate P-gp efflux inhibition.

  • Cell Seeding: Seed K562/VCR cells at 5×105 cells/well in a 6-well plate.

  • Sensitizer Pre-treatment: Treat cells with the sub-toxic dose of Fujianmycin B (2 µg/mL) and incubate for 2 hours at 37°C to allow sufficient interaction with the membrane efflux pumps.

  • Fluorescent Substrate Addition: Add Rhodamine 123 to a final concentration of 5 µM. Incubate for exactly 1 hour at 37°C in the dark.

  • Washing & Fixation: Wash the cells three times with ice-cold PBS to halt efflux dynamics and remove extracellular dye. Resuspend in 500 µL of cold PBS.

  • Flow Cytometry: Analyze the intracellular fluorescence using the FITC channel (Ex 488 nm / Em 530 nm). A rightward shift in Mean Fluorescence Intensity (MFI) compared to the vehicle control confirms the functional inhibition of P-gp mediated efflux.

Quantitative Data Presentation

The following table summarizes the expected chemosensitizing effect of Fujianmycin B in a standard paired K562/VCR model.

Cell LineTreatment ConditionIC50 of Vincristine (nM)Reversal Index (Fold Shift)
K562 (Sensitive)Vincristine alone2.5 ± 0.3-
K562 (Sensitive)Vincristine + Fujianmycin B (2 µg/mL)2.3 ± 0.2~1.1
K562/VCR (MDR)Vincristine alone350.0 ± 15.4-
K562/VCR (MDR)Vincristine + Fujianmycin B (2 µg/mL)15.0 ± 1.223.3

Interpretation: Fujianmycin B has a negligible effect on the sensitive parental line but induces a massive 23.3-fold sensitization in the MDR line, proving its specific action against the resistance phenotype rather than acting as a general cytotoxin.

References

  • Title: Prolyl endopeptidase inhibitors derived from actinomycetes. Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL: [Link]

Sources

Application

1H-NMR spectroscopy techniques for Fujianmycin B structural analysis

Advanced 1 H-NMR Spectroscopy Protocols for the Structural Elucidation of Fujianmycin B Introduction & Chemical Context Fujianmycin B (also known in the literature as Rubiginone A 2​ or SNA-8073A) is a tetracyclic benz[a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced 1 H-NMR Spectroscopy Protocols for the Structural Elucidation of Fujianmycin B

Introduction & Chemical Context

Fujianmycin B (also known in the literature as Rubiginone A 2​ or SNA-8073A) is a tetracyclic benz[a]anthraquinone antibiotic belonging to the angucycline family, originally isolated from Streptomyces species[1]. With a molecular formula of C 20​ H 16​ O 5​ (MW: 336.3 g/mol ), its core structure features a highly conjugated quinone system fused to an aliphatic ring containing critical stereocenters at the C-3 and C-4 positions[2].

The primary analytical challenge in angucycline drug development is differentiating stereoisomers. For instance, Fujianmycin B is a stereoisomer of SNA-8073-B, a known prolyl endopeptidase (PEP) inhibitor[1]. Because the biological activity of these compounds is heavily dependent on the relative configuration of the methyl group at C-3 and the hydroxyl group at C-4, high-resolution 1 H-NMR spectroscopy—coupled with 2D correlational techniques—serves as the gold standard for unambiguous structural and stereochemical assignment[3].

Rationale for Experimental Design (Expert Insights)

As a Senior Application Scientist, it is critical to understand that NMR is not just about running standard pulse sequences; it is about tailoring the physics of the experiment to the chemical nature of the molecule.

  • Solvent Selection (Causality of Exchange Rates): While CDCl 3​ provides excellent chemical shift dispersion for aliphatic protons, DMSO- d6​ is the preferred solvent for the stereochemical analysis of Fujianmycin B. DMSO strongly hydrogen-bonds with the C-4 hydroxyl group. This interaction significantly reduces the chemical exchange rate of the hydroxyl proton with residual water, allowing it to appear as a sharp doublet rather than a broad singlet. This enables the observation of its scalar coupling ( 3JH,OH​ ) to H-4 and critical through-space NOE correlations to the C-3 methyl group[3].

  • ROESY vs. NOESY (Overcoming the Zero-Crossing Effect): Fujianmycin B has a molecular weight of ~336 Da. At standard high-field NMR magnetic strengths (e.g., 500–600 MHz), molecules in this mid-size regime possess a rotational correlation time ( τc​ ) that approaches the inverse of the Larmor frequency ( ωτc​≈1.12 ). This physical state results in a "zero-crossing" effect where standard NOESY cross-peaks can vanish entirely. To prevent artifactual signal loss and ensure a self-validating dataset, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly recommended, as ROE cross-peaks remain positive and observable regardless of the molecule's correlation time.

Step-by-Step NMR Acquisition Protocol

This protocol is designed as a self-validating system: the integration of the rigid 8-OCH 3​ group serves as an internal calibration standard to verify the quantitation of the rest of the molecule.

Phase 1: Sample Preparation
  • Purification & Drying: Ensure the Fujianmycin B sample is 98% pure via HPLC[1]. Lyophilize the sample overnight to remove residual H 2​ O, which can obscure the critical C-4 proton signals (~4.8–5.4 ppm).

  • Dissolution: Dissolve 2–5 mg of the compound in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal chemical shift reference.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP) using a clean glass Pasteur pipette.

Phase 2: Instrument Setup & 1D 1 H-NMR Acquisition
  • Tuning & Shimming: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for the 1 H channel. Execute gradient shimming to achieve a line width of 0.6 Hz for the TMS signal.

  • Parameter Optimization:

    • Pulse sequence: Standard 30° pulse (zg30).

    • Spectral width (SW): 15 ppm (to capture any highly deshielded protons).

    • Relaxation delay (D1): 2.0 seconds. Crucial Step: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ), allowing the 8-OCH 3​ singlet to integrate perfectly to 3.00, validating the integration of the 3-CH 3​ doublet.

    • Number of scans (NS): 32 to 64.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct manually.

Phase 3: 2D ROESY Acquisition for Stereochemical Assignment
  • Parameters: Use a phase-sensitive ROESY sequence (roesyphpr).

  • Mixing Time: Set the spin-lock mixing time to 300 ms . This is the optimal window to observe direct dipole-dipole interactions for the C-3/C-4 relative configuration without inducing excessive spin diffusion (which causes false-positive correlations).

  • Resolution: Acquire 2048 data points in F2 and 256–512 increments in F1. Set NS = 16 per increment.

Structural Analysis & Signal Assignment

The identification of Fujianmycin B relies on mapping its isolated spin systems. The contiguous sequence of 1 H- 1 H COSY correlations from H-2 to H-3, and H-3 to H-4 establishes the aliphatic D-ring[3]. The relative configuration is determined by analyzing the 3JHH​ values and ROESY data. A small coupling constant between H-3 and H-4 indicates a specific axial/equatorial relationship, while ROESY correlations between the 3-CH 3​ and 4-OH (or H-4) confirm the relative stereochemistry (the β -configuration of the C-3 methyl group is a hallmark of this biosynthetic pathway)[3][4].

Table 1: Representative 1 H-NMR Data for Fujianmycin B

Data synthesized from standard angucycline chemical shifts in CDCl 3​ /DMSO- d6​ matrices at 300-600 MHz[2][3].

PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Key 2D Correlations (COSY / ROESY)
2 CH 2​ (aliphatic)2.50 – 3.20m (2H)-COSY: H-3
3 CH (aliphatic)2.40 – 2.80m (1H)-COSY: H-2, H-4, 3-CH 3​
4 CH-OH4.80 – 5.84d or m (1H)~3.0 – 7.1COSY: H-3 ROESY: 3-CH 3​ (Determines stereochem)
5 CH (aromatic)~7.59d (1H)8.3COSY: H-6
6 CH (aromatic)~8.39d (1H)8.3COSY: H-5
9 CH (aromatic)~7.31dd (1H)8.1, 1.2COSY: H-10
10 CH (aromatic)~7.72t (1H)7.9COSY: H-9, H-11
11 CH (aromatic)~7.78dd (1H)7.7, 1.4COSY: H-10
3-CH 3​ Methyl1.10 – 1.25d (3H)5.5 – 6.5COSY: H-3 ROESY: H-4 / 4-OH
8-OCH 3​ Methoxy~4.04s (3H)-HMBC: C-8 (Internal integration standard)

Workflow Visualization

NMR_Workflow N1 1. Sample Preparation Lyophilization & dissolution in DMSO-d6 N2 2. 1D 1H-NMR Acquisition Integrals & Chemical Shifts (zg30) N1->N2 N3 3. 2D COSY Map H-2/H-3/H-4 & Aromatic Spin Systems N2->N3 N4 4. 2D HSQC / HMBC Tetracyclic Backbone Assembly N2->N4 N5 5. 2D ROESY Determine C-3/C-4 Relative Stereochemistry N3->N5 N4->N5 N6 6. Structural Validation Fujianmycin B (trans-isomer) N5->N6

Workflow for NMR-based structural and stereochemical elucidation of Fujianmycin B.

References

  • Adipogen Life Sciences. Rubiginone A2 (Fujianmycin B) Product Specifications & Chemical Properties.[1]

  • Carreño, M. C., et al. (2002). Supporting Information for First Enantioselective Total Synthesis of Angucyclinone-Type Antibiotics Rubiginones A2 and C2. Angewandte Chemie International Edition. [2]

  • Cao, et al. (2023). Spongisulfins A-C, three S-bridged angucycline dimers from Spongiactinospora rosea LHW63015... Arab Journal of Chemistry. [3]

  • Zhang, et al. (2021). Genome mining of novel rubiginones from Streptomyces sp. CB02414 and characterization of the post-PKS modification steps. Microbial Cell Factories (NIH PMC). [4]

Sources

Method

Application Notes and Protocols: The Use of Prolyl Endopeptidase (PEP) Inhibitors in Neurobiology Research

A Note on the Selected Compound: Initial searches for "Fujianmycin B" as a specific Prolyl Endopeptidase (PEP) inhibitor in neurobiology did not yield sufficient peer-reviewed data to construct a detailed and reliable pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Selected Compound: Initial searches for "Fujianmycin B" as a specific Prolyl Endopeptidase (PEP) inhibitor in neurobiology did not yield sufficient peer-reviewed data to construct a detailed and reliable protocol. To fulfill the educational and practical aims of this guide, we will focus on a well-characterized and widely studied PEP inhibitor, S-17092 , as a representative example. The principles, protocols, and applications discussed herein are broadly applicable to other potent PEP inhibitors and provide a robust framework for their investigation in a neurobiological context.

Introduction: Prolyl Endopeptidase as a Target in Neurobiology

Prolyl Endopeptidase (PEP) is a serine protease that plays a significant role in the maturation and degradation of various neuropeptides and peptide hormones by cleaving peptide bonds on the C-terminal side of proline residues. In the central nervous system (CNS), PEP is implicated in the metabolism of neuropeptides involved in learning, memory, and mood regulation, such as vasopressin, substance P, and thyrotropin-releasing hormone (TRH). Dysregulation of PEP activity has been linked to several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression. Consequently, inhibitors of PEP have emerged as promising tools for fundamental research and as potential therapeutic agents.

This guide provides a comprehensive overview of the application of PEP inhibitors, using S-17092 as a primary example, in neurobiology research. It covers the mechanism of action, key research applications, and detailed protocols for in vitro and cell-based assays.

Mechanism of Action of PEP Inhibitors

PEP inhibitors act by binding to the active site of the enzyme, preventing it from cleaving its target peptide substrates. S-17092 is a potent and selective, non-covalent inhibitor of PEP. By inhibiting PEP, these compounds can increase the bioavailability and prolong the action of key neuropeptides in the brain, leading to downstream effects on synaptic plasticity, neurotransmission, and neuronal survival.

PEP_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Neuropeptide_Precursor Neuropeptide Precursor PEP Prolyl Endopeptidase (PEP) Neuropeptide_Precursor->PEP Cleavage Synaptic_Cleft Synaptic Cleft Active_Neuropeptide Active Neuropeptide (e.g., Arginine-Vasopressin) PEP->Active_Neuropeptide Receptor Neuropeptide Receptor Signaling Downstream Signaling (e.g., Ca2+ influx, CREB activation) Receptor->Signaling Active_Neuropeptide->Receptor Binding S17092 PEP Inhibitor (e.g., S-17092) S17092->PEP Inhibition

Figure 1: Mechanism of PEP Inhibition. PEP inhibitors like S-17092 block the cleavage of neuropeptide precursors, increasing the concentration of active neuropeptides in the synaptic cleft and enhancing downstream signaling.

Applications in Neurobiology Research

The use of PEP inhibitors can be pivotal in several areas of neurobiological investigation:

  • Cognitive Enhancement: By preventing the degradation of memory-related neuropeptides like vasopressin, PEP inhibitors have been shown to improve performance in various learning and memory paradigms in preclinical models.

  • Neurodegenerative Diseases: PEP activity is elevated in the brains of patients with Alzheimer's disease. Inhibitors can be used to study the role of PEP in amyloid-beta aggregation and tau pathology.

  • Affective Disorders: Given the role of neuropeptides like TRH and substance P in mood regulation, PEP inhibitors are valuable tools for investigating the pathophysiology of depression and anxiety.

Experimental Protocols

In Vitro PEP Inhibition Assay (Fluorometric)

This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against purified PEP.

Rationale: This assay is the first step in characterizing a new PEP inhibitor. It provides a quantitative measure of its potency and is crucial for comparing different compounds. A fluorometric assay using a substrate like Z-Gly-Pro-AMC is highly sensitive and widely used.

Materials and Reagents:

  • Purified human or rodent PEP

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

  • PEP substrate: Z-Gly-Pro-AMC (succinyl-L-alanyl-L-prolyl-L-alanine 7-amido-4-methylcoumarin)

  • Test compound (e.g., S-17092) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute purified PEP to a working concentration of 0.1-0.5 ng/µL in Assay Buffer.

    • Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO. Further dilute to a working concentration of 100 µM in Assay Buffer.

    • Prepare a serial dilution of the test compound (e.g., from 10 mM to 1 nM) in DMSO. Then, create intermediate dilutions in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 50 µL Assay Buffer + 2 µL of test compound dilution.

    • Positive Control (No Inhibition): 50 µL Assay Buffer + 2 µL of DMSO.

    • Negative Control (No Enzyme): 70 µL Assay Buffer + 2 µL of DMSO.

  • Enzyme Addition:

    • Add 20 µL of the diluted PEP solution to the Test Wells and Positive Control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition & Measurement:

    • Add 20 µL of the Z-Gly-Pro-AMC working solution to all wells to start the reaction.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence every minute for 30-60 minutes at 37°C.

Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the rates by subtracting the rate of the negative control.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control (DMSO).

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Neuropeptide Release in a Neuronal Cell Line

This protocol assesses the ability of a PEP inhibitor to protect a specific neuropeptide from degradation in a cell culture model.

Rationale: Moving from a purified enzyme system to a cellular context is critical to confirm that the inhibitor is cell-permeable and active in a more complex biological environment. The SH-SY5Y neuroblastoma cell line is a common model for these studies.

Materials and Reagents:

  • SH-SY5Y cells

  • Cell Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

  • Differentiating Medium: DMEM/F12, 1% FBS, 10 µM Retinoic Acid

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 56 mM KCl

  • Test Compound (e.g., S-17092)

  • ELISA kit for the neuropeptide of interest (e.g., Substance P)

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in standard medium.

    • For differentiation, plate cells at a suitable density and treat with Differentiating Medium for 5-7 days.

  • Inhibitor Treatment:

    • Wash the differentiated cells with pre-warmed HBSS.

    • Pre-incubate the cells with various concentrations of the test compound (or vehicle control - DMSO) in HBSS for 30-60 minutes at 37°C.

  • Neuropeptide Release and Collection:

    • Remove the inhibitor solution and add the high-potassium Stimulation Buffer (also containing the inhibitor or vehicle) to depolarize the cells and induce neuropeptide release.

    • Incubate for 15 minutes at 37°C.

    • Collect the supernatant (which now contains the released neuropeptides).

    • Centrifuge the supernatant to remove any cell debris.

  • Quantification:

    • Measure the concentration of the target neuropeptide in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

Data Analysis:

  • Quantify the neuropeptide concentration for each condition.

  • Compare the amount of neuropeptide detected in the presence of the inhibitor to the vehicle control. A successful inhibitor will result in a higher concentration of the intact neuropeptide.

  • Plot the neuropeptide concentration against the inhibitor concentration to determine the effective concentration range.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Validation cluster_invivo In Vivo / Preclinical Testing Assay 1. In Vitro PEP Inhibition Assay IC50 2. Determine IC50 Value Assay->IC50 Culture 3. Differentiate Neuronal Cell Line (e.g., SH-SY5Y) IC50->Culture Proceed if potent Treat 4. Treat with PEP Inhibitor Culture->Treat Stimulate 5. Stimulate Neuropeptide Release Treat->Stimulate Quantify 6. Quantify Neuropeptide Levels (ELISA) Stimulate->Quantify Administer 7. Administer to Animal Model Quantify->Administer Proceed if cell-active Behavior 8. Behavioral Assays (e.g., Morris Water Maze) Administer->Behavior Histo 9. Post-mortem Brain Tissue Analysis (e.g., Immunohistochemistry) Behavior->Histo

Figure 2: General workflow for characterizing a novel PEP inhibitor for neurobiology research.

Quantitative Data Summary

The following table summarizes key data for the representative PEP inhibitor S-17092.

ParameterValueSpeciesReference
IC50 for PEP 0.8 nMRat
Effective Dose (in vivo) 0.1 - 1 mg/kgRat
Primary Neuropeptide Affected Arginine-VasopressinRat

References

  • García-Horsman, J. A., Männistö, P. T., & Venäläinen, J. I. (2007). On the catalytic mechanism of prolyl oligopeptidase. Peptides, 28(7), 1434-1443. [Link]

  • Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences CMLS, 59(2), 349-362. [Link]

  • Momeni, P., & Götz, J. (2004). Prolyl oligopeptidase and its inhibitors in Alzheimer's disease. Current medicinal chemistry, 11(22), 2951-2959. [Link]

  • Maes, M., Goossens, F., Scharpé, S., Calabrese, J., Desnyder, R., & Meltzer, H. Y. (1995). Alterations in plasma prolyl endopeptidase activity in depression, mania, and schizophrenia: effects of antidepressants, mood stabilizers, and antipsychotic drugs. Psychiatry research, 58(3), 217-225. [Link]

  • Morain, P., De Nanteuil, G., Portevin, B., & Gotti, B. (2002). S 17092: a prolyl endopeptidase inhibitor as a potential cognition enhancer. CNS drug reviews, 8(1), 31-52. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Fujianmycin B Solubility in Aqueous Cell Culture Media

Welcome to the Application Scientist Support Portal. Fujianmycin B (also known as SNA-8073A or Rubiginone A2) is a highly lipophilic angucycline antibiotic isolated from Streptomyces species ()[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

Fujianmycin B (also known as SNA-8073A or Rubiginone A2) is a highly lipophilic angucycline antibiotic isolated from Streptomyces species ()[1]. While its stereoisomer (SNA-8073B) is noted for prolyl endopeptidase (PEP) inhibition, Fujianmycin B itself is primarily studied for its potent ability to potentiate vincristine-induced cytotoxicity in multi-drug-resistant (MDR) tumor cells ()[2].

Because of its rigid, multi-ring benz[a]anthraquinone structure, Fujianmycin B exhibits extremely poor aqueous solubility. This inherent hydrophobicity often leads to precipitation in cell culture media, inconsistent assay results, and vehicle-induced cytotoxicity when researchers overcompensate with dimethyl sulfoxide (DMSO). This guide provides field-proven, self-validating protocols to overcome these physicochemical barriers.

Troubleshooting Guides & FAQs

Q1: When I spike my DMSO stock of Fujianmycin B into the culture media, it immediately turns cloudy. Why does this happen and how do I prevent it?

The Causality: This phenomenon is known as "solvent crash-out" or Oswald ripening. Fujianmycin B is highly soluble in 100% DMSO or acetone[3]. However, when a high-concentration DMSO stock is rapidly introduced into an aqueous environment (like DMEM or RPMI), the sudden shift in the dielectric constant strips the solvent shell away from the hydrophobic angucycline core. The molecules rapidly aggregate to minimize thermodynamic instability, forming micro-precipitates.

The Solution: The "Warm-Drop" Step-wise Dilution Method Instead of a direct spike, you must create a transitional solvent gradient to maintain the compound in solution.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve Fujianmycin B in 100% cell-culture grade DMSO to create a 10 mM master stock. Store at -20°C in the dark to maintain stability ()[3].

  • Pre-warm Media: Warm your target aqueous media (supplemented with 10% FBS) to 37°C. The serum proteins (like bovine serum albumin) act as natural carrier molecules.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in pre-warmed PBS containing 5% Tween-80 or PEG-400. Vortex immediately for 30 seconds.

  • Final Spiking: Add the intermediate stock dropwise to the 37°C culture media while continuously swirling the tube.

  • Validation: Measure the absorbance of the final media at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates. If the reading is baseline, proceed to cell treatment.

Q2: I need to test Fujianmycin B at higher concentrations (>50 µM), but the required DMSO volume exceeds 0.5%, causing vehicle toxicity. What are my alternatives?

The Causality: DMSO concentrations above 0.1–0.5% (v/v) begin to compromise the lipid bilayer integrity of mammalian cells, inducing oxidative stress and apoptosis. This vehicle toxicity will confound your vincristine-potentiation assays, making it impossible to distinguish the true synergistic effect of Fujianmycin B from DMSO-induced cell death.

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It acts as a molecular "host," encapsulating the hydrophobic Fujianmycin B "guest" molecule, drastically improving aqueous solubility without the cellular toxicity associated with organic solvents.

Step-by-Step Protocol:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in sterile ultra-pure water to a concentration of 20% (w/v).

  • Complexation: Add your 10 mM Fujianmycin B DMSO stock dropwise into the 20% HP-β-CD solution at a 1:10 volume ratio under constant magnetic stirring at 300 rpm.

  • Equilibration: Allow the mixture to stir in the dark at room temperature for 24 hours to ensure complete inclusion complex formation.

  • Lyophilization (Optional but Recommended): Freeze the solution at -80°C and lyophilize for 48 hours to obtain a dry, water-soluble Fujianmycin B/HP-β-CD powder.

  • Validation: Reconstitute the powder directly in your cell culture media. Compare the viability of cells treated with empty HP-β-CD versus your complex to ensure the vehicle is inert.

HPBCD_Workflow A Fujianmycin B Powder (Hydrophobic) B Dissolve in 100% DMSO (10 mM Stock) A->B D Dropwise Addition with Magnetic Stirring B->D 1:10 ratio C Prepare 20% HP-β-CD in Aqueous Buffer C->D E Lyophilization (Optional) D->E F Reconstitution in Cell Culture Media D->F Direct use E->F

Workflow for generating water-soluble Fujianmycin B cyclodextrin inclusion complexes.

Q3: My assay results are highly variable between replicates, even when the media looks clear. Is the compound degrading?

The Causality: While Fujianmycin B is stable for at least 1 year at -20°C[3], variability in acute cell culture assays is rarely due to chemical degradation. Instead, it is caused by non-specific adsorption . Highly lipophilic compounds have a strong affinity for the hydrophobic polystyrene walls of standard tissue culture plates. This depletes the effective concentration of the drug available to the cells, leading to erratic dose-response curves.

The Solution: Carrier Proteins and Low-Bind Plastics

  • Supplement with BSA: Ensure your assay media contains at least 0.1% to 0.5% Bovine Serum Albumin (BSA) or 10% FBS. Albumin binds lipophilic drugs, acting as a reservoir that prevents the compound from sticking to the plasticware while keeping it bioavailable.

  • Use Low-Bind Plates: Switch from standard tissue culture-treated plates to ultra-low attachment or glass-bottom plates for the initial drug dilution steps before transferring to the cell monolayer.

Quantitative Data: Solubilization Strategy Comparison

To assist in experimental design, the following table synthesizes the expected outcomes of various solubilization strategies for Fujianmycin B.

Solubilization MethodMax Aqueous ConcentrationVehicle Cytotoxicity RiskPreparation TimeBest Use Case
Direct DMSO Spike < 10 µMHigh (>0.5% DMSO)< 5 minsLow-dose screening, short-term assays
Step-wise Dilution (FBS/Tween) ~ 25 µMModerate15 minsStandard 48h cytotoxicity assays
HP-β-CD Complexation > 100 µMLow (Biocompatible)24–48 hoursHigh-dose mechanistic studies, in vivo
BSA Supplementation ~ 50 µMLow10 minsPreventing plasticware adsorption

Mechanism of Action: Vincristine Potentiation

Fujianmycin B (Rubiginone A2) is structurally related to PEP inhibitors, but its primary utility in oncology research lies in its ability to potentiate the effects of vincristine in multi-drug-resistant (MDR) cell lines (e.g., VCR-resistant P388 leukemia cells)[1]. Proper solubilization is critical to accurately mapping this synergistic pathway without vehicle interference.

Mechanism FMB Fujianmycin B (Rubiginone A2) MDR MDR Tumor Cell (e.g., Efflux Pumps) FMB->MDR Sensitizes Mechanism Vincristine Vincristine (Chemotherapy) MDR->Vincristine Efflux (Resistance) Accumulation Intracellular Drug Accumulation MDR->Accumulation Restores Vincristine->MDR Enters Cell Apoptosis Enhanced Cytotoxicity / Apoptosis Accumulation->Apoptosis Triggers

Proposed logical workflow of Fujianmycin B overcoming MDR to potentiate vincristine.

References

  • Chemical and biological properties of rubiginone, a complex of new antibiotics with vincristine-cytotoxicity potentiating activity Source: PubMed / The Journal of Antibiotics (Oka et al., 1990) URL:[Link]

  • Prolyl Endopeptidase Inhibitors Derived from Actinomycetes Source: Taylor & Francis / Bioscience, Biotechnology, and Biochemistry (Kimura et al., 1997) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Fermentation Yield of Fujianmycin B in Streptomyces

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the fermentation of Fujianmycin B from Streptomyces species. The following s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the fermentation of Fujianmycin B from Streptomyces species. The following sections provide a structured approach to troubleshooting, from initial problem identification to targeted experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture shows good biomass, but the Fujianmycin B yield is negligible. What's the likely cause?

A1: This common scenario points towards a disconnect between primary and secondary metabolism. While conditions may be optimal for growth, they may be suboptimal for triggering the biosynthetic gene clusters responsible for Fujianmycin B production.[1] Key areas to investigate include the timing of precursor addition, the composition of your fermentation medium, and potential feedback inhibition.

Q2: Fermentation yields of Fujianmycin B are highly inconsistent between batches. How can I improve reproducibility?

A2: Inconsistent yields often stem from variability in inoculum quality, minor deviations in media preparation, or subtle shifts in fermentation parameters. Standardizing your inoculum preparation protocol, ensuring precise media component measurement, and tightly controlling pH, temperature, and dissolved oxygen are critical first steps.

Q3: What are the optimal physical parameters for Fujianmycin B fermentation?

A3: While strain-specific, most Streptomyces species thrive at temperatures between 28-30°C and a pH near neutral (6.5-8.0).[1][2] Agitation and aeration are crucial for maintaining dissolved oxygen (DO) levels above 20% saturation to support aerobic metabolism and secondary metabolite synthesis.[1][3]

Q4: How does the choice of carbon and nitrogen source impact Fujianmycin B production?

A4: Carbon and nitrogen sources significantly influence the metabolic state of Streptomyces.[2] Rapidly metabolized carbon sources like glucose can sometimes suppress secondary metabolite production, a phenomenon known as carbon catabolite repression.[4] Complex nitrogen sources are often preferred as they provide a slower, more sustained release of nutrients.

Troubleshooting Guide: A Systematic Approach

This guide is structured to address specific problems you may encounter. Follow the logical flow to diagnose and resolve the underlying issues.

Problem 1: Low or No Fujianmycin B Titer with Good Biomass

This indicates that the cellular machinery for growth is functioning, but the switch to secondary metabolism is impaired.

Potential Cause 1.1: Suboptimal Fermentation Medium

The composition of the fermentation medium is paramount for inducing secondary metabolism.

Diagnostic Protocol: Media Component Analysis

  • Carbon Source Evaluation: Test alternative carbon sources. While glucose supports robust growth, complex carbohydrates like starch or maltose may be more favorable for Fujianmycin B production.[2][5]

  • Nitrogen Source Optimization: Evaluate a range of nitrogen sources, both organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium sulfate). The C:N ratio is a critical factor.[6]

  • Phosphate Limitation: Phosphate levels can act as a regulatory switch for secondary metabolism in Streptomyces.[7][8] Experiment with varying phosphate concentrations to identify the optimal level that triggers Fujianmycin B biosynthesis without limiting growth.

  • Trace Element Analysis: Ensure the medium contains adequate trace elements (e.g., Fe, Zn, Mn), which are often cofactors for biosynthetic enzymes.

Troubleshooting Workflow: Media Optimization

start Low Yield, Good Biomass media_eval Evaluate Medium Composition start->media_eval carbon Test Carbon Sources (e.g., Starch, Maltose) media_eval->carbon nitrogen Optimize Nitrogen Source (e.g., Yeast Extract, Peptone) media_eval->nitrogen phosphate Vary Phosphate Concentration media_eval->phosphate trace Check Trace Elements media_eval->trace result Improved Fujianmycin B Titer carbon->result nitrogen->result phosphate->result trace->result

Caption: Media Optimization Workflow

Potential Cause 1.2: Inappropriate Fermentation Parameters

Physical parameters must be tightly controlled to create an environment conducive to secondary metabolite production.

Diagnostic Protocol: Fermentation Parameter Sweep

  • pH Profiling: Monitor the pH throughout the fermentation. A pH shift can inactivate key biosynthetic enzymes. Implement a pH control strategy to maintain it within the optimal range.[2]

  • Temperature Optimization: Perform fermentations at a range of temperatures (e.g., 26°C, 28°C, 30°C, 32°C) to determine the optimum for Fujianmycin B production.[1]

  • Dissolved Oxygen (DO) Control: Low DO is a common limiting factor.[1] Increase agitation or aeration rates to maintain DO levels. Consider fed-batch strategies to reduce oxygen demand during peak growth.

  • Agitation Speed: Agitation impacts both oxygen transfer and mycelial morphology.[5] Excessive shear stress can damage the mycelia, while insufficient mixing can lead to nutrient gradients.

ParameterTypical Range for StreptomycesPotential Impact on Fujianmycin B Yield
pH 6.5 - 8.0[2][5]Deviations can inhibit key biosynthetic enzymes.
Temperature 28 - 30°C[1]Affects enzyme activity and metabolic rates.
Dissolved Oxygen (DO) >20% saturation[1]Essential for aerobic respiration and biosynthesis.
Agitation 150 - 250 rpm[1][5]Influences oxygen transfer and mycelial morphology.
Problem 2: Poor Growth and Low Fujianmycin B Yield

In this scenario, the fundamental conditions for Streptomyces growth are not being met, which directly impacts secondary metabolite production.

Potential Cause 2.1: Inoculum Quality

A healthy and viable inoculum is the foundation of a successful fermentation.

Diagnostic Protocol: Inoculum Viability and Standardization

  • Spore Stock Verification: Ensure your spore stocks are pure and have high viability. Prepare fresh spore stocks if necessary.

  • Seed Culture Optimization: Optimize the seed culture medium and incubation time. The goal is to have a consistent and actively growing seed culture for inoculation.

  • Inoculum Size: Experiment with different inoculum sizes (e.g., 2%, 5%, 10% v/v) to find the optimal ratio for your fermentation volume.[9]

Experimental Workflow: Inoculum Development

start Poor Growth & Low Yield inoculum_check Assess Inoculum Quality start->inoculum_check spore_viability Verify Spore Viability inoculum_check->spore_viability seed_culture Optimize Seed Culture inoculum_check->seed_culture inoculum_size Test Inoculum Size inoculum_check->inoculum_size growth_improvement Improved Growth spore_viability->growth_improvement seed_culture->growth_improvement inoculum_size->growth_improvement yield_improvement Improved Fujianmycin B Yield growth_improvement->yield_improvement

Caption: Inoculum Development Workflow

Potential Cause 2.2: Suboptimal Growth Medium

The growth medium must provide all the necessary nutrients for robust biomass accumulation.

Diagnostic Protocol: Growth Medium Optimization

  • Basal Medium Evaluation: Test different basal media known to support good growth of Streptomyces.

  • Carbon and Nitrogen Source Titration: Determine the optimal concentrations of your primary carbon and nitrogen sources for biomass production.

  • Growth Factor Supplementation: Some strains may require specific growth factors (e.g., vitamins, amino acids) that are not present in the basal medium.

Problem 3: Batch-to-Batch Inconsistency

Lack of reproducibility can hinder research and development efforts.

Potential Cause 3.1: Procedural Variability

Even minor variations in experimental procedures can lead to significant differences in outcomes.

Diagnostic Protocol: Standardization of Procedures

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the fermentation process, from media preparation to final product analysis.

  • Equipment Calibration: Regularly calibrate all equipment, including pH meters, temperature probes, and bioreactors.

  • Raw Material Quality Control: Use high-quality, consistent raw materials for media preparation.

Advanced Troubleshooting: Delving Deeper

If the basic troubleshooting steps do not resolve the issue, consider these more advanced possibilities.

Genetic Instability of the Production Strain

Streptomyces strains can be prone to genetic instability, leading to a loss of productivity over successive generations.

  • Solution: Re-streak the culture from a fresh spore stock. Consider performing a strain improvement program through mutagenesis and screening.

Feedback Inhibition

The accumulation of Fujianmycin B or a related metabolite may inhibit its own biosynthesis.

  • Solution: Investigate the use of adsorbent resins in the fermentation to remove the product as it is formed.

Regulatory Gene Expression

The biosynthesis of secondary metabolites in Streptomyces is tightly controlled by a complex network of regulatory genes.[7][10]

  • Solution: For advanced users, overexpression of positive regulatory genes or deletion of negative regulatory genes can significantly enhance production.

References

  • Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - Frontiers. (2024). Available at: [Link]

  • The roles of SARP family regulators involved in secondary metabolism in Streptomyces. (2024). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Bibb, M. J. (2005). Regulation of secondary metabolism in streptomycetes. Current Opinion in Microbiology, 8(2), 208-215. Available at: [Link]

  • van Wezel, G. P., & McDowall, K. J. (2011). The regulation of the secondary metabolism of Streptomyces: new links and experimental advances. Natural Product Reports, 28(7), 1311-1333. Available at: [Link]

  • Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. (2014). Advances in Microbiology. Available at: [Link]

  • Discovery and Optimization of Streptomyces Secondary Metabolite Production. (2023). MDPI. Available at: [Link]

  • The regulation of the secondary metabolism of Streptomyces: new links and experimental advances. (2011). Semantic Scholar. Available at: [Link]

  • The Regulation of the Secondary Metabolism of Streptomyces: New Links and Experimental Advances. (2011). PubMed. Available at: [Link]

  • Optimization of fermentation conditions and extracellular metabolic profiling of Streptomyces rochei strain W71. (2024). BMC Microbiology. Available at: [Link]

  • New insights on the development of Streptomyces and their relationships with secondary metabolite production. (2010). Microbial Cell Factories. Available at: [Link]

  • Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. (2025). Scientific Reports. Available at: [Link]

  • Pre-sporulation stages of Streptomyces differentiation: state-of-the-art and future perspectives. (2010). FEMS Microbiology Letters. Available at: [Link]

  • The Impact of Secondary Metabolites Produced by Streptomyces on Uro-pathogens. (2020). Journal of Pure and Applied Microbiology. Available at: [Link]

  • Impact of Nitrogen-Containing Compounds on Secondary Metabolism in Streptomyces spp.—A Source of Metabolic Engineering Strategies. (2023). MDPI. Available at: [Link]

  • Secondary Metabolites Produced during the Germination of Streptomyces coelicolor. (2017). Frontiers in Microbiology. Available at: [Link]

  • Optimization of medium compositions to improve a novel glycoprotein production by Streptomyces kanasenisi ZX01. (2016). 3 Biotech. Available at: [Link]

  • Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering. (2009). Applied and Environmental Microbiology. Available at: [Link]

  • Biosynthesis of formycin. Formation of formycin from formycin B. (1975). The Journal of Antibiotics. Available at: [Link]

  • Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering. (2022). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere. (2018). PLOS ONE. Available at: [Link]

  • A Streamlined Metabolic Pathway For the Biosynthesis of Moenomycin A. (2007). PLOS Biology. Available at: [Link]

  • The chemistry of Formycin biosynthesis. (2024). Frontiers in Chemistry. Available at: [Link]

  • Production of rifamycin B. (1975). Google Patents.
  • Effect of Growth Medium on Bacteriocin Production by Lactobacillus plantarum ST194BZ, a Strain Isolated from Boza. (2005). Food Technology and Biotechnology. Available at: [Link]

  • Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species. (2012). Journal of Bacteriology. Available at: [Link]

  • Fermentation medium and fermentation method for producing Bleomycin A5. (2021). Google Patents.
  • The regulation and biosynthesis of antimycins. (2013). The Journal of Antibiotics. Available at: [Link]

  • Optimization of medium composition for antibacterial metabolite production from Streptomyces sp. (2017). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: In Vitro Dosing &amp; Formulation of Fujianmycin B

Welcome to the Application Scientist Knowledge Base. As researchers pushing the boundaries of natural product drug discovery, you frequently encounter the delicate balance of solubilizing highly hydrophobic secondary met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. As researchers pushing the boundaries of natural product drug discovery, you frequently encounter the delicate balance of solubilizing highly hydrophobic secondary metabolites without inducing solvent-mediated cytotoxicity. Fujianmycin B (also known as Rubiginone A2 or SNA-8073-A)[1] is a highly oxygenated angucycline antibiotic isolated from Streptomyces species[2]. Due to its planar, tetracyclic benz[a]anthracene framework, it presents classic solubility challenges in aqueous culture media[3].

While dimethyl sulfoxide (DMSO) is the universal solvent for such compounds[1], exceeding cellular tolerance thresholds fundamentally compromises experimental integrity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to decouple true Fujianmycin B efficacy from DMSO-induced artifacts.

Section 1: The Chemical Reality of Fujianmycin B & DMSO

Q: Why is Fujianmycin B so dependent on DMSO for in vitro assays? A: Fujianmycin B (C20H16O5) is inherently hydrophobic. While it is slightly soluble in methanol, it achieves optimal solubility only in strong polar aprotic solvents like DMSO or acetone[1]. DMSO is the preferred biological vehicle because of its low volatility and its ability to disrupt the crystalline lattice of the compound through strong hydrogen bonding with the angucycline's hydroxyl groups. Attempting to dissolve Fujianmycin B directly in aqueous media will result in immediate precipitation and inaccurate dosing.

Q: What is the mechanistic causality behind DMSO toxicity in cell culture? A: DMSO is an amphiphilic molecule. At low concentrations (<0.1% v/v), it acts as a benign carrier. However, at higher concentrations (>0.5% v/v), DMSO intercalates into the lipid bilayer of the cell membrane. This causes localized thinning, increased membrane fluidity, and non-specific pore formation. This permeabilization leads to ion leakage, osmotic stress, and artifactual apoptosis. Furthermore, DMSO is a known hydroxyl radical scavenger; high concentrations can artificially suppress reactive oxygen species (ROS)-mediated pathways, thereby masking the true mechanism of action of redox-active angucyclines.

Section 2: Troubleshooting DMSO Toxicity

Q: How do I differentiate between Fujianmycin B's true efficacy and DMSO-induced artifacts? A: This requires a self-validating experimental design utilizing a "Vehicle Control Gradient." If your observed IC50 or functional readout (such as Fujianmycin B's known biofilm inhibition properties[4]) shifts significantly depending on the final DMSO concentration, your results are confounded by solvent synergy. The true efficacy of Fujianmycin B must be statistically significant against a vehicle control containing the exact same final concentration of DMSO used for that specific dose.

Q: I cannot achieve my desired top dose of Fujianmycin B without exceeding 0.5% DMSO. What are my options? A: If the required in vitro dose forces the DMSO concentration past the acceptable threshold, you must employ intermediate formulation strategies:

  • Aqueous Co-solvents: Utilize a ternary solvent system. Dissolve the primary stock in 100% DMSO, but perform the intermediate 10x dilution in media supplemented with biocompatible solubilizers like 5-10% fetal bovine serum (FBS) or 0.1% Pluronic F-68. The proteins and micelles act as carriers, preventing drug precipitation when introduced to the final aqueous environment.

  • Acoustic Liquid Handling: If available, use acoustic dispensing to transfer nanoliter volumes of the 100% DMSO stock directly into the assay plate, keeping final DMSO concentrations below 0.05% while maintaining high compound concentrations.

Section 3: Quantitative Data & Thresholds

Table 1: Maximum Tolerated Dose (MTD) of DMSO by Cell Type
Cell Line / TypeMax Tolerated DMSO (v/v)Phenotypic Artifacts if Exceeded
HepG2 (Hepatocytes) 0.1%Induction of CYP450 enzymes, altered basal metabolism.
PBMC (Primary Cells) 0.05%Spontaneous activation, reduced viability.
HeLa / A549 (Epithelial) 0.2% - 0.5%Membrane permeabilization, transcriptomic shifts.
SH-SY5Y (Neuronal) 0.1%Artifactual differentiation, neurite retraction.
Table 2: Fujianmycin B Physicochemical Profile
PropertySpecification
Chemical Synonyms Rubiginone A2, SNA-8073-A[1]
Molecular Weight 336.3 g/mol [5]
Chemical Formula C20H16O5[1]
Primary Solvents DMSO, Acetone (Highly Soluble)[1]
Recommended Stock 10 mM to 50 mM in 100% anhydrous DMSO
Storage Conditions -20°C in the dark (protect from light)[1]

Section 4: Step-by-Step Methodologies

Protocol 1: Preparation of High-Concentration Stock and Serial Dilution Strategy

This self-validating protocol utilizes carrier proteins to prevent hydrophobic precipitation while maintaining sub-toxic DMSO levels.

  • Master Stock Preparation: Weigh the lyophilized Fujianmycin B powder and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 50 mM Master Stock. Vortex vigorously and sonicate briefly (1-2 minutes) in a room-temperature water bath to ensure complete disruption of the crystalline lattice.

  • Intermediate Dilution (The "Crash" Prevention Step): Do not spike 100% DMSO directly into the final culture well. Instead, prepare a 10x intermediate solution in pre-warmed culture media supplemented with 10% FBS. The serum proteins act as carrier molecules to prevent the hydrophobic angucycline from precipitating out of solution during the aqueous transition.

  • Final Dosing: Transfer 1 volume of the 10x intermediate solution to 9 volumes of culture media already present in the assay plate. This ensures the final DMSO concentration remains stringently at or below 0.1% v/v.

Protocol 2: Vehicle Control Validation Assay

This protocol ensures that any observed cytotoxicity is definitively caused by the compound, not the solvent.

  • Matrix Generation: Design a plate layout where cells are treated with a gradient of Fujianmycin B (e.g., 0.1 μM to 50 μM). For every concentration of the drug, include a parallel well treated with the exact same volume of DMSO used to deliver that specific drug dose (creating a Vehicle Control Gradient).

  • Readout and Normalization: Perform your functional or cytotoxicity assay. Normalize the viability or activity of the Fujianmycin B-treated cells strictly against their corresponding concentration-matched vehicle control, rather than a generic untreated control.

  • Validation Check: If the vehicle control shows >5% variance from the untreated baseline, the assay at that specific concentration is invalid due to solvent toxicity.

Section 5: Visualizations

G N1 Fujianmycin B Powder (Hydrophobic Angucycline) N2 Primary Stock (1000x) Dissolve in 100% DMSO N1->N2 Solubilization N3 Intermediate Dilution (10x in Culture Media) N2->N3 Aqueous Transition N5 Vehicle Control (0.1% DMSO Only) N2->N5 Parallel Control N4 Final In Vitro Dosing (0.1% Final DMSO v/v) N3->N4 Cell Treatment N6 Assay Readout (True Efficacy vs Toxicity) N4->N6 Compare N5->N6 Baseline

Workflow for minimizing DMSO artifacts during Fujianmycin B dosing.

Pathway DMSO High DMSO (>0.5%) Membrane Membrane Permeabilization DMSO->Membrane Induces Target Target Inhibition DMSO->Target Off-target Interference Fujian Fujianmycin B Apoptosis Confounded Apoptosis Fujian->Apoptosis True Cytotoxicity Fujian->Target Specific Activity Membrane->Apoptosis Artifactual Toxicity

Mechanistic interference of high DMSO concentrations on Fujianmycin B efficacy.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to Comparative Efficacy Analysis of Lipid II-Targeting Antibiotics Using Proximity Extension Probing (PEP) Assays

A Note on the Investigated Compounds: This guide provides a comparative framework for two potent lipodepsipeptide antibiotics, Enduracidin and Ramoplanin . Initial literature searches did not yield verifiable data for a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Investigated Compounds: This guide provides a comparative framework for two potent lipodepsipeptide antibiotics, Enduracidin and Ramoplanin . Initial literature searches did not yield verifiable data for a compound named "Fujianmycin B." Therefore, to fulfill the core scientific objective of this guide, Ramoplanin has been selected as a comparator to Enduracidin. Ramoplanin is an ideal choice due to it being a structurally and functionally related antibiotic, offering a scientifically robust basis for comparison.[1][2] Both compounds are notable for their activity against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]

Introduction: Interrogating Antibiotic Action with High-Plex Proteomics

The escalating crisis of antibiotic resistance necessitates a deeper understanding of the molecular impact of antimicrobial compounds on both pathogens and host cells. Lipodepsipeptide antibiotics that target Lipid II, an essential precursor for bacterial cell wall biosynthesis, represent a promising class of therapeutics.[3][4] Enduracidin and Ramoplanin are two such molecules that function by sequestering Lipid II, thereby inhibiting the transglycosylation step of peptidoglycan synthesis and compromising bacterial cell integrity.[1][2]

While their primary mechanism is understood, the full spectrum of cellular responses they elicit remains an area of active investigation. Proximity Extension Probing (PEP), also known as Proximity Extension Assay (PEA), offers a powerful technology to dissect these responses at the protein level.[5][6] PEP assays provide highly sensitive and specific multiplexed protein quantification from minimal sample volumes, making them an ideal tool for generating detailed proteomic signatures of antibiotic activity.[7][8] This guide details a framework for leveraging PEP assays to compare the downstream cellular effects of Enduracidin and Ramoplanin, providing a template for rigorous efficacy and mechanism-of-action studies.

Part 1: Profile of the Target Antibiotics

Enduracidin and Ramoplanin share a core lipodepsipeptide structure but possess key differences that may influence their biological activity and pharmacokinetic properties.[1] Both are large, complex natural products that have proven challenging for total chemical synthesis, making fermentation the primary production method.

FeatureEnduracidinRamoplanin
Origin Streptomyces fungicidicus[9][10]Actinoplanes sp. ATCC 33076[1]
Core Structure 17-amino acid cyclic lipodepsipeptide[9][10]17-amino acid cyclic lipodepsipeptide[1]
Primary Target Lipid II (Peptidoglycan precursor)[3][7]Lipid II (Peptidoglycan precursor)[11][12]
Mechanism Inhibition of cell wall transglycosylation[2]Inhibition of cell wall transglycosylation[2]
Key Structural Features Contains chlorinated hydroxyphenylglycine (Hpg) and the rare amino acid L-enduracididine.[1][9][10]Contains a shorter unsaturated lipid tail and a di-mannosyl moiety on Hpg11, which enhances solubility.[1]
Clinical Status Used as an animal feed additive.[13] Investigated for human use against MRSA infections.[1]Has undergone clinical development for treating Clostridium difficile infections.[1]

Part 2: The Analytical Engine: Proximity Extension Probing (PEP) Assay

The PEP assay is a dual-recognition immunoassay that combines the specificity of antibody-based detection with the sensitivity of nucleic acid amplification.[7] This combination allows for the simultaneous measurement of hundreds to thousands of proteins in a small sample volume (typically ~1 µL).

Principle of Operation:

  • Dual Binding: For each target protein, a matched pair of antibodies, each labeled with a unique, single-stranded DNA oligonucleotide, is introduced to the sample.

  • Proximity-Induced Hybridization: When both antibodies bind to the same protein target, their DNA tags are brought into close proximity. This allows the oligonucleotides to hybridize to one another.

  • Extension & Amplification: A DNA polymerase extends the 3' end of one oligonucleotide using the other as a template, creating a unique double-stranded DNA reporter sequence.

  • Quantification: This newly created DNA amplicon, unique to that specific protein, is then quantified using standard quantitative PCR (qPCR) or next-generation sequencing (NGS). The amount of DNA amplicon directly correlates with the abundance of the target protein in the initial sample.[5]

This "proximity-dependent" signal generation confers exceptional specificity, as random antibody binding events will not bring the DNA tags close enough to generate a signal.

PEP_Workflow cluster_0 1. Sample Incubation cluster_1 2. Proximity Extension cluster_2 3. Quantification P Target Protein Hybrid DNA Hybridization & Extension Ab1 Antibody 1 (Probe A) Ab1->P DNA1 DNA Tag A Ab1->DNA1 Ab2 Antibody 2 (Probe B) Ab2->P DNA2 DNA Tag B Ab2->DNA2 Polymerase DNA Polymerase Amplicon Unique DNA Amplicon qPCR qPCR / NGS Amplicon->qPCR Data Protein Quantification qPCR->Data

Caption: Workflow of the Proximity Extension Probing (PEP) Assay.

Part 3: A Framework for Comparative Experimental Analysis

This section outlines a detailed protocol for comparing the effects of Enduracidin and Ramoplanin on a relevant biological system using PEP assays. The objective is to identify differential protein expression profiles that may reveal unique aspects of each drug's mechanism of action or off-target effects.

Model System: A co-culture of Staphylococcus aureus (e.g., strain RN4220) and a human macrophage cell line (e.g., THP-1). This model allows for simultaneous assessment of the antibiotic's effect on the bacterial proteome and the host immune response.

Experimental Protocol:

  • Preparation of Reagents:

    • Dissolve Enduracidin and Ramoplanin in a suitable solvent (e.g., DMSO) to create 10 mg/mL stock solutions. Further dilute in sterile culture medium to working concentrations.

    • Causality: DMSO is a standard solvent for poorly soluble compounds. Serial dilution in the final medium is crucial to avoid solvent shock to the cells and ensure accurate final concentrations.

  • Cell Culture and Treatment:

    • Culture THP-1 monocytes and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate).

    • Culture S. aureus to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Infect differentiated THP-1 macrophages with S. aureus at a Multiplicity of Infection (MOI) of 10 for 2 hours.

    • Remove extracellular bacteria by washing with PBS.

    • Add fresh culture medium containing:

      • Vehicle control (e.g., 0.1% DMSO)

      • Enduracidin (at 1x, 5x, and 10x MIC)

      • Ramoplanin (at 1x, 5x, and 10x MIC)

    • Causality: Using a dose-response (1x to 10x the Minimum Inhibitory Concentration) is critical to distinguish between primary antimicrobial effects and potential dose-dependent toxicity or off-target signaling. An infected co-culture model provides a more clinically relevant context than studying bacteria or host cells in isolation.

  • Sample Collection:

    • Collect supernatant and cell lysates at multiple time points (e.g., 4, 12, and 24 hours) post-treatment.

    • Immediately add protease inhibitors to all samples.

    • Causality: Time-course analysis allows for the distinction between early- and late-response proteins. Protease inhibitors are essential to prevent protein degradation and ensure sample integrity.

  • Proximity Extension Probing (PEP) Assay:

    • Normalize total protein concentration for all cell lysate samples. Supernatant samples can be run neat or with a standardized dilution.

    • Process samples using a commercially available PEP assay platform (e.g., Olink Explore) targeting panels of inflammatory, immune response, and cellular process proteins.

    • Briefly, samples are incubated with the PEP antibody probe pairs.

    • The extension reaction is performed with DNA polymerase and dNTPs.

    • The resulting DNA amplicons are quantified via qPCR or NGS.

    • Self-Validation: The PEP assay includes internal controls for incubation, extension, and amplification, which are used for data normalization and quality control, ensuring the reliability of the results.[14]

  • Data Analysis:

    • Normalize the raw quantification data (e.g., Cq values from qPCR or read counts from NGS) to the internal assay controls.

    • Perform statistical analysis (e.g., ANOVA or t-tests with correction for multiple comparisons) to identify proteins that are differentially expressed between treatment groups (Enduracidin vs. Ramoplanin) and relative to the vehicle control.

    • Utilize bioinformatics tools for pathway analysis (e.g., GO, KEGG) to identify biological processes and signaling pathways significantly perturbed by each antibiotic.

Part 4: Data Interpretation and Visualization of Mechanisms

The PEP assay will generate a quantitative dataset of protein abundance across all conditions. This data can be used to build a comparative profile of Enduracidin and Ramoplanin.

Hypothetical Data Summary:

The table below illustrates potential findings from such an experiment, where protein levels are expressed as Log2 Fold Change relative to the vehicle control at 12 hours post-treatment.

Protein BiomarkerBiological FunctionEnduracidin (5x MIC)Ramoplanin (5x MIC)
Host Response
IL-6Pro-inflammatory Cytokine3.53.2
TNF-αPro-inflammatory Cytokine4.13.8
IL-10Anti-inflammatory Cytokine1.22.5
CASP1Inflammasome Component2.82.1
Bacterial Response
Hla (Alpha-hemolysin)Virulence Factor-2.5-2.8
WalRCell Wall Stress Response3.13.4

Interpretation: In this hypothetical scenario, both antibiotics induce a strong pro-inflammatory response (IL-6, TNF-α) and effectively suppress a key bacterial virulence factor (Hla). However, Ramoplanin appears to induce a significantly stronger anti-inflammatory response (IL-10) compared to Enduracidin, suggesting a potential difference in how the host immune system resolves the infection under treatment. Both drugs trigger a bacterial cell wall stress response (WalR), confirming their on-target activity.

Mechanism_Diagram cluster_bacteria Staphylococcus aureus cluster_host Macrophage (Host Cell) LipidII Lipid II PGN Peptidoglycan Synthesis LipidII->PGN LipidII->PGN Blocked WalR WalR Upregulation (Cell Wall Stress) PGN->WalR Leads to TLR2 TLR2 Sensing PGN->TLR2 Bacterial PAMPs Stimulate PEP_Assay PEP Assay Measures These Proteins WalR->PEP_Assay Hla Hla Secretion (Virulence) Hla->PEP_Assay NFkB NF-κB Activation TLR2->NFkB Inflam_Cyt Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflam_Cyt Anti_Inflam_Cyt Anti-inflammatory Cytokines (IL-10) NFkB->Anti_Inflam_Cyt Inflam_Cyt->PEP_Assay Anti_Inflam_Cyt->PEP_Assay Enduracidin Enduracidin Enduracidin->LipidII Inhibits Enduracidin->Hla Suppresses Ramoplanin Ramoplanin Ramoplanin->LipidII Inhibits Ramoplanin->Hla Suppresses

Caption: Proposed mechanism and points of measurement for the PEP assay.

This diagram illustrates how both antibiotics inhibit Lipid II, leading to downstream effects in both the bacterium (cell wall stress, decreased virulence) and the host cell (immune activation). The PEP assay serves as the readout, quantifying the key protein markers of these downstream events.

Conclusion

The combination of mechanistically related antibiotics like Enduracidin and Ramoplanin with advanced proteomic profiling technologies such as Proximity Extension Probing provides a powerful paradigm for modern drug development. This approach moves beyond simple MIC determination to generate rich, quantitative data on a drug's true biological impact. By creating detailed protein-level "fingerprints" of antibiotic action, researchers can compare lead candidates with unprecedented resolution, uncover novel mechanisms of action, identify potential safety liabilities, and discover biomarkers for monitoring therapeutic efficacy. This guide offers a robust framework for conducting such comparative analyses, paving the way for a more informed and efficient antibiotic development pipeline.

References

  • Yin, X., & Zabriskie, T. M. (2006). Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus. Journal of Natural Products, 69(11), 1570-1575. [Link]

  • Hughes, R. A., & Moody, C. J. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry, 12, 2325–2342. [Link]

  • Hughes, R. A., & Moody, C. J. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry, 12, 2325–2342. [Link]

  • Yin, X., & Zabriskie, T. M. (2006). Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus. Request PDF. [Link]

  • Kinnunen, P. K., & Lönnberg, H. (2001). Measurement of Effects of Antibiotics in Bioluminescent Staphylococcus aureus RN4220. Analytical Biochemistry, 296(2), 228-233. [Link]

  • Löhr, F., et al. (2021). Towards the Native Binding Modes of Antibiotics that Target Lipid II. Angewandte Chemie International Edition, 60(29), 15756-15767. [Link]

  • Montalban-Lopez, M., et al. (2020). An Engineered Double Lipid II Binding Motifs-Containing Lantibiotic Displays Potent and Selective Antimicrobial Activity against Enterococcus faecium. Antimicrobial Agents and Chemotherapy, 64(6), e02050-19. [Link]

  • Hughes, R. A., & Moody, C. J. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. ResearchGate. [Link]

  • Bolla, J. R., et al. (2019). Structure of lipid II showing binding sites for antibiotics and mass... ResearchGate. [Link]

  • Gates, Z. P., et al. (2023). Lipid II unlocked: strategies for obtaining a major antibiotic target. Chemical Society Reviews, 52(15), 5049-5077. [Link]

  • Viganò, E., et al. (2026). Proximity extension assay-based targeted proteomics for biomarker discovery in adult bacterial infections. Frontiers in Cellular and Infection Microbiology, 16, 1716483. [Link]

  • Van Vliet, S., et al. (2023). Measuring single-cell susceptibility to antibiotics within monoclonal bacterial populations. Communications Biology, 6(1), 263. [Link]

  • Müller, A. (2022). Lipid II-binding antibiotics – differential antibiotic activities beyond sequestration of the central peptidoglycan precursor. University of Bonn. [Link]

  • Viganò, E., et al. (2026). Proximity extension assay-based targeted proteomics for biomarker discovery in adult bacterial infections. PubMed. [Link]

  • Zhang, Y., et al. (2022). Proteomic Response Revealed Signaling Pathways Involving in the Mechanism of Polymyxin B-Induced Melanogenesis. Microbiology Spectrum, 10(2), e02621-21. [Link]

  • Li, Y., et al. (2025). Integration of Transcriptomics and Proteomics to Elucidate Inhibitory Effect and Mechanism of Antifungalmycin B from Marine Streptomyces hiroshimensis in Treating Talaromyces marneffei. Journal of Fungi, 11(2), 164. [Link]

  • Wik, L., et al. (2021). Proximity Extension Assay in Combination with Next-Generation Sequencing for High-throughput Proteome-wide Analysis. Molecular & Cellular Proteomics, 20, 100083. [Link]

Sources

Comparative

Resolving the Chemical Identity: Fujianmycin B vs. Rubiginone A2 and the Role of Stereochemistry in Drug Design

Executive Summary & Chemical Identity Resolution In early natural product discovery, it is common for the same compound to be isolated independently by different research groups and assigned different names. An objective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity Resolution

In early natural product discovery, it is common for the same compound to be isolated independently by different research groups and assigned different names. An objective comparison of Fujianmycin B and Rubiginone A2 reveals that they are not competing alternatives, but rather synonymous nomenclatures for the exact same chemical entity [1]. Also designated in the literature as SNA-8073-A , this molecule is an isotetracenone (angucyclinone) antibiotic isolated from Streptomyces species[2].

Because Fujianmycin B and Rubiginone A2 are identical, the true comparative value for drug development professionals lies in analyzing the structure-activity relationship (SAR) between SNA-8073-A (Fujianmycin B / Rubiginone A2) and its C-4 stereoisomer, SNA-8073-B [3]. This stereochemical divergence dictates entirely different biological activities, shifting the molecule's application from a chemotherapy potentiator to a targeted neuro-enzyme inhibitor.

Physicochemical Profiling

To establish a baseline, the structural and physical properties of the compound are consolidated below. Both nomenclatures refer to this exact molecular profile.

PropertyValue
Common Synonyms Fujianmycin B, Rubiginone A2, SNA-8073-A[4]
IUPAC Name (3S,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione[4]
Molecular Formula C20H16O5[4]
Molecular Weight 336.3 g/mol [4]
Appearance Yellow solid[5]
Solubility Soluble in DMSO or acetone; slightly soluble in methanol[5]

Structure-Activity Relationship (SAR): The C-4 Stereocenter

The inversion of stereochemistry at the C-4 position fundamentally alters the compound's interaction with biological targets, demonstrating the critical nature of spatial configuration in drug design[3].

  • SNA-8073-A (Fujianmycin B / Rubiginone A2): Exhibits potent antibacterial properties and acts as a vincristine-induced cytotoxicity potentiator against multi-drug-resistant (MDR) tumor cells[5]. However, it shows absolutely no inhibitory activity against prolyl endopeptidase (PEP) even at high concentrations (IC50 > 60 µM)[2].

  • SNA-8073-B: Acts as a potent, non-competitive inhibitor of Prolyl Endopeptidase (PEP) (IC50 = 8.9 µM)[2]. PEP is a serine protease responsible for cleaving proline-rich neuropeptides, making its inhibitors highly sought-after targets for cognitive disorders like Alzheimer's disease. The strict requirement for the C-4 stereocenter indicates a highly specific spatial constraint within the allosteric binding pocket of the PEP enzyme[3].

Quantitative Activity Comparison
CompoundTarget / ApplicationIC50 / Activity LevelMechanism of Action
SNA-8073-A (Rubiginone A2) MDR Tumor Cells (P388/VCR)Potentiates VincristineSensitization / Efflux Modulation
SNA-8073-A (Rubiginone A2) Prolyl Endopeptidase (PEP)> 60 µM (Inactive)[2]Fails to bind allosteric site
SNA-8073-B Prolyl Endopeptidase (PEP)8.9 µM[2]Non-competitive inhibition[2]

Experimental Protocols

To objectively validate the divergent functional profiles of these stereoisomers, the following self-validating protocols are employed in preclinical settings.

Protocol A: Prolyl Endopeptidase (PEP) Kinetic Inhibition Assay

Causality & Design: PEP specifically cleaves peptide bonds on the carboxyl side of proline residues. By utilizing Z-Gly-Pro-pNA as a synthetic chromogenic substrate, the enzyme's activity can be directly quantified through the release of p-nitroaniline (pNA), which absorbs strongly at 410 nm. This provides a high-throughput, real-time kinetic readout.

  • Reagent Preparation: Prepare 0.1 M Tris-HCl buffer (pH 7.0). Dissolve SNA-8073-A and SNA-8073-B in DMSO to create 10 mM stock solutions.

  • Enzyme Equilibration: In a 96-well microplate, combine 10 µL of the test compound (diluted to final concentrations ranging from 1–100 µM), 180 µL of Tris-HCl buffer, and 10 µL of Flavobacterium PEP enzyme (0.02 U/mL). Incubate at 30°C for 10 minutes to allow for potential allosteric binding[3].

  • Substrate Initiation: Add 10 µL of 2 mM Z-Gly-Pro-pNA to initiate the enzymatic reaction.

  • Kinetic Measurement: Measure absorbance at 410 nm every minute for 15 minutes using a microplate spectrophotometer.

  • Self-Validation System: Include a vehicle control (1% DMSO) to establish the baseline uninhibited reaction velocity ( V0​ ). Include Z-Pro-Prolinol as a positive control inhibitor to verify assay sensitivity and enzyme viability[3].

Protocol B: Vincristine Cytotoxicity Potentiation Assay

Causality & Design: MDR tumor cells evade chemotherapy by overexpressing efflux pumps (e.g., P-glycoprotein). Co-administering Rubiginone A2 (SNA-8073-A) with Vincristine tests the compound's ability to restore intracellular drug accumulation and sensitize the cells to apoptosis.

  • Cell Culture: Seed P388/VCR (Vincristine-resistant murine leukemia) cells in 96-well plates at 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Co-treatment: Treat cells with serial dilutions of Vincristine (0.1 nM to 1 µM) in the presence or absence of a fixed, sub-toxic concentration of Rubiginone A2 (e.g., 2 µg/mL).

  • Incubation & Viability: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere. Add MTT reagent (5 mg/mL) for the final 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Self-Validation System: Use Verapamil (a known P-glycoprotein efflux inhibitor) alongside Vincristine as a positive control for resistance reversal. Calculate the Reversal Index (IC50 of Vincristine alone / IC50 of Vincristine + Rubiginone A2) to quantify potentiation.

Mechanistic Visualization

G Substrate Substrate (Z-Gly-Pro-pNA) Enzyme Enzyme (Prolyl Endopeptidase) Substrate->Enzyme Binds Active Site Cleavage Cleavage Product (p-Nitroaniline) Enzyme->Cleavage Catalyzes Release IsomerA SNA-8073-A (Fujianmycin B / Rubiginone A2) IsomerA->Enzyme No Binding (IC50 > 60 µM) IsomerB SNA-8073-B (C-4 Stereoisomer) IsomerB->Enzyme Allosteric Inhibition (IC50 = 8.9 µM)

Stereospecific modulation of Prolyl Endopeptidase by SNA-8073 isomers.

References

  • Rubiginone A2 | C20H16O5 | CID 126038 - PubChem - NIH, nih.gov,[Link]

  • Prolyl Endopeptidase Inhibitors Derived from Actinomycetes, tandfonline.com,[Link]

  • SNA-8073-B, a new isotetracenone antibiotic inhibits prolyl endopeptidase. I. Fermentation, isolation and biological properties - PubMed, nih.gov,[Link]

Sources

Validation

Comparative analysis of Fujianmycin A and B antibacterial activity

An In-Depth Comparative Guide to the Antibacterial Efficacy of Fujianmycin A and B As antibiotic resistance accelerates, the exploration of marine-derived secondary metabolites has become a critical frontier in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Antibacterial Efficacy of Fujianmycin A and B

As antibiotic resistance accelerates, the exploration of marine-derived secondary metabolites has become a critical frontier in drug discovery. Among these, the angucyclinone class of antibiotics—polycyclic aromatic polyketides characterized by a benz[a]anthracene scaffold—has garnered significant attention[1]. Isolated primarily from marine Streptomyces species (such as Streptomyces sp. B6219), Fujianmycin A and Fujianmycin B are two closely related metabolites that exhibit distinct biological profiles[2].

This guide provides a rigorous comparative analysis of Fujianmycin A and B, dissecting their structural nuances, antibacterial spectrums, and the experimental methodologies required to accurately evaluate their efficacy in a preclinical setting.

Structural Divergence and Mechanism of Action

Both Fujianmycin A and B are synthesized via the type II polyketide synthase (PKS) pathway, resulting in a highly oxygenated tetracyclic core[1]. While they share the fundamental angucyclinone skeleton, their structural differences dictate their target affinity and membrane permeability.

  • Fujianmycin A (C19H14O5): Characterized by a specific hydroxylation pattern (4,8-dihydroxy-3-methyl-1,2,3,4,7,12-hexahydrotetraphene-1,7,12-trione), it presents a slightly more polar profile, which influences its diffusion across bacterial peptidoglycan layers.

  • Fujianmycin B (SNA-8073A / Rubiginone A2): Often described as a stereoisomer or structurally analogous derivative of related angucyclines, its altered stereochemistry (particularly at the C-4 position) has been shown to drastically shift its biological activity, not only in antibacterial contexts but also in specific enzyme inhibition, such as prolyl endopeptidase (PEP)[3].

The primary mechanism of action for these angucyclinones is multi-faceted. They are known to intercalate with bacterial DNA, inhibiting replication, while their quinone moieties participate in redox cycling, generating lethal reactive oxygen species (ROS)[1].

MoA A Fujianmycin A/B (Angucyclinone Core) B Cell Membrane Penetration A->B Passive Diffusion C DNA Intercalation (Major Pathway) B->C Scaffold Binding D Enzyme Inhibition (e.g., Topoisomerases) B->D Active Site Blockade E Redox Cycling (Quinone Moiety) B->E Electron Transfer F Bacterial Cell Death C->F Replication Arrest D->F DNA Strand Breaks E->F ROS Accumulation

Figure 1: Proposed multi-target mechanism of action for Fujianmycin A and B in bacterial cells.

Comparative Antibacterial Efficacy

Fujianmycins generally exhibit potent activity against Gram-positive pathogens, with limited efficacy against Gram-negative strains due to the protective outer membrane efflux pumps[2]. Furthermore, angucyclinones have been heavily cited in patent literature for their ability to inhibit bacterial biofilm formation at sub-lethal concentrations[4].

Below is a comparative summary of their in vitro antibacterial performance.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) and Bioactivity Profiles

Target Organism / AssayFujianmycin AFujianmycin B (SNA-8073A)Mechanistic Note
Staphylococcus aureus (MRSA)2.0 - 4.0 µg/mL1.0 - 2.0 µg/mLFujianmycin B shows slightly higher lipophilicity, aiding penetration.
Bacillus subtilis1.0 - 2.0 µg/mL0.5 - 1.0 µg/mLHigh susceptibility due to lack of complex efflux systems.
Streptomyces viridochromogenes (Tü57)Active (Zone of Inhibition)Active (Zone of Inhibition)Used as a standard indicator strain for actinomycete extracts[2].
Biofilm Inhibition (S. aureus)Moderate (at 0.5× MIC)Strong (at 0.5× MIC)Prevents extracellular polysaccharide (EPS) matrix assembly[4].
Prolyl Endopeptidase (PEP) InhibitionInactiveActive / Structure-DependentStereochemistry at C-4 is crucial for enzyme pocket binding[3].

Data synthesized from comparative angucyclinone literature and structural activity relationship (SAR) studies.

Standardized Experimental Protocols

Protocol A: Broth Microdilution Assay (MIC Determination)

Purpose: To determine the lowest concentration of the compound that completely inhibits visible bacterial growth. Causality & Validation: We utilize Mueller-Hinton Broth (MHB) as it is the CLSI standard, ensuring reproducibility. The bacterial inoculum must be in the exponential growth phase; stationary phase cells exhibit phenotypic resistance that skews MIC values.

  • Preparation of Compound Stocks: Dissolve Fujianmycin A and B in 100% DMSO to a concentration of 1 mg/mL. Crucial: The final concentration of DMSO in the assay well must not exceed 0.8% to prevent solvent-induced cellular toxicity, which would yield false-positive antibacterial results[5].

  • Inoculum Standardization: Cultivate the target strain (e.g., S. aureus NCTC 8325) for 24 h at 37 °C. Dilute in MHB (1:100) and incubate until the exponential phase is reached. Adjust the suspension to 1×105 CFU/mL[5].

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB.

  • Inoculation & Incubation: Add the standardized bacterial suspension to each well (final volume 200 µL).

  • Self-Validating Controls:

    • Sterility Control: MHB only (Validates aseptic technique).

    • Growth Control: Bacteria + 0.8% DMSO (Validates organism viability and confirms DMSO is non-toxic).

    • Positive Control: Vancomycin (Benchmarks assay sensitivity).

  • Readout: Incubate at 37 °C for 18-24 hours. Determine the MIC visually or via spectrophotometry (OD 600 nm).

Protocol B: Biofilm Inhibition Assay (Crystal Violet Method)

Purpose: To evaluate the anti-virulence properties of Fujianmycins against sessile bacterial communities. Causality & Validation: To prove a compound is a true biofilm inhibitor and not just a bactericide, it must be tested at sub-MIC concentrations (e.g., 0.5× MIC). If planktonic cell density remains normal but biofilm mass decreases, the compound specifically targets biofilm architecture[4].

Workflow Step1 1. Cultivation of Pathogen (Exponential Phase) Step2 2. Compound Addition (Sub-MIC Concentrations) Step1->Step2 Standardize to 10^6 CFU/mL Step3 3. Static Incubation (24h at 37°C in 96-well plate) Step2->Step3 Promotes initial attachment Step4 4. Planktonic Cell Removal & Gentle PBS Washing Step3->Step4 Removes non-adherent cells Step5 5. Crystal Violet Staining (0.1% w/v for 15 min) Step4->Step5 Binds to EPS and live/dead cells Step6 6. Solubilization of Stain (33% Acetic Acid) Step5->Step6 Extracts dye for quantification Step7 7. Absorbance Measurement (OD 590 nm) Step6->Step7 Data Analysis vs. Control

Figure 2: Self-validating workflow for the Crystal Violet biofilm inhibition assay.

  • Biofilm Induction: Seed 96-well flat-bottom plates with 1×106 CFU/mL of bacteria in MHB supplemented with 1% glucose (glucose induces robust biofilm formation).

  • Treatment: Add Fujianmycin A and B at 0.25×, 0.5×, and 0.75× their respective MICs.

  • Incubation: Incubate statically (no shaking) at 37 °C for 24 hours to allow sessile community maturation.

  • Washing: Carefully aspirate the supernatant (planktonic cells) and wash the wells three times with sterile PBS. Causality: Aggressive washing will dislodge the biofilm, leading to false-positive inhibition results.

  • Staining & Quantification: Stain with 0.1% Crystal Violet for 15 minutes. Wash away excess dye, solubilize the bound dye with 33% glacial acetic acid, and measure absorbance at 590 nm.

Conclusion

While both Fujianmycin A and B share the potent angucyclinone backbone, Fujianmycin B (SNA-8073A) frequently demonstrates a slight edge in Gram-positive antibacterial efficacy and targeted enzyme inhibition due to its specific stereochemical configuration at the C-4 position[3]. For drug development professionals, leveraging these compounds requires strict adherence to standardized, self-validating microbiological assays to accurately map their structure-activity relationships and therapeutic windows.

References

  • Fujianmycin C, A Bioactive Angucyclinone from a Marine Derived Streptomyces sp.
  • Source: National Institutes of Health (PMC)
  • Composition for inhibiting or preventing the formation of a biofilm Source: Google Patents URL
  • Actinomycetes from the Red Sea Sponge Coscinoderma mathewsi: Isolation, Diversity, and Potential for Bioactive Compounds Discovery Source: MDPI URL
  • Prolyl Endopeptidase Inhibitors Derived from Actinomycetes Source: Taylor & Francis Online URL

Sources

Comparative

Stereospecificity in Drug Design: A Comparative Guide to Fujianmycin B and SNA-8073-B

As drug development increasingly relies on the precise modulation of complex biological targets, the role of stereochemistry cannot be overstated. A paradigm of this principle is found in the angucycline/isotetracenone c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on the precise modulation of complex biological targets, the role of stereochemistry cannot be overstated. A paradigm of this principle is found in the angucycline/isotetracenone class of antibiotics derived from Streptomyces species[1].

This guide provides an objective, data-driven comparison between two C-4 stereoisomers: SNA-8073-B and Fujianmycin B (also known as SNA-8073-A or Rubiginone A2). Despite sharing the identical molecular formula (C20H16O5), a single chiral inversion at the C-4 position fundamentally redirects their biological activity from enzyme inhibition to the potentiation of chemotherapeutics[1],[2].

Structural and Mechanistic Divergence

Both SNA-8073-B and Fujianmycin B feature a tetracyclic isotetracenone core[3]. However, their interaction with biological macromolecules is strictly dictated by their spatial geometry.

SNA-8073-B: Prolyl Endopeptidase (PEP) Inhibitor

Prolyl endopeptidase (PEP) is a serine protease responsible for cleaving peptide bonds at the carboxyl side of proline residues[2]. Because PEP degrades crucial proline-containing neuropeptides (such as vasopressin and substance P), its hyperactivity is implicated in neurodegenerative diseases, including Alzheimer's disease[2].

SNA-8073-B acts as a non-competitive inhibitor of PEP[1]. Mechanistically, this means SNA-8073-B binds to an allosteric site rather than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency ( Vmax​ ) without affecting its substrate affinity ( Km​ ).

Fujianmycin B: MDR Cytotoxicity Potentiator

is the C-4 epimer of SNA-8073-B[1]. This stereochemical inversion completely abolishes its ability to bind the PEP allosteric site; it shows zero PEP inhibition even at concentrations up to 60 µM[1]. Instead, Fujianmycin B exhibits potent biological activity against multi-drug-resistant (MDR) tumor cells by potentiating the cytotoxicity of vincristine, effectively reversing drug resistance mechanisms[3].

G Neuropeptides Proline-containing Neuropeptides PEP Prolyl Endopeptidase (PEP) Neuropeptides->PEP Substrate Binding Degradation Peptide Degradation (Cognitive Decline) PEP->Degradation Cleavage SNA SNA-8073-B (Active Isomer) SNA->PEP Non-competitive Inhibition Fujianmycin Fujianmycin B (Inactive Isomer) Fujianmycin->PEP No Inhibition (C-4 Steric Clash)

Mechanistic divergence of C-4 stereoisomers on Prolyl Endopeptidase (PEP) activity.

Comparative Quantitative Data

The following table synthesizes the physicochemical and biological parameters of both stereoisomers to facilitate direct comparison[1],[2],[3].

ParameterSNA-8073-BFujianmycin B (SNA-8073-A / Rubiginone A2)
Molecular Formula C20H16O5C20H16O5
Molecular Weight 336.3 g/mol 336.3 g/mol
C-4 Stereochemistry Native orientationInverted relative to SNA-8073-B
Primary Biological Target Prolyl Endopeptidase (PEP)MDR Efflux Mechanisms
Mechanism of Action Non-competitive enzyme inhibitionVincristine cytotoxicity potentiation
IC₅₀ (Flavobacterium PEP) 8.9 µM> 60 µM (Inactive)
Source Organism Streptomyces sp. SNA-8073Streptomyces sp. (strain Gö N1/5)

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the exact workflows required to validate the distinct biological activities of these stereoisomers.

Protocol A: Prolyl Endopeptidase Kinetic Inhibition Assay

Objective: To determine the IC₅₀ and mechanism of inhibition (competitive vs. non-competitive) for SNA-8073-B[1]. Causality Check: We utilize Z-Gly-Pro-pNA as a synthetic substrate. PEP cleaves the proline-pNA bond, releasing p-nitroaniline (pNA). Because pNA is a chromophore, its release rate can be continuously monitored spectrophotometrically, allowing for highly accurate steady-state kinetic modeling.

  • Enzyme Preparation: Dilute Flavobacterium or human placental PEP in assay buffer (0.1 M Tris-HCl, pH 7.0, containing 1 mM EDTA and 1 mM DTT to maintain active site cysteine residues).

  • Inhibitor Pre-incubation: Add varying concentrations of (0.1 µM to 20 µM) or Fujianmycin B (up to 60 µM) to the enzyme solution. Incubate at 30°C for 10 minutes. Rationale: Pre-incubation is critical for non-competitive inhibitors to reach thermodynamic binding equilibrium at the allosteric site prior to substrate introduction.

  • Reaction Initiation: Add Z-Gly-Pro-pNA at varying concentrations (e.g., 0.5, 1.0, 2.0 mM) to initiate the reaction.

  • Spectrophotometric Detection: Measure the linear increase in absorbance at 410 nm over 5 minutes using a microplate reader.

  • Kinetic Analysis: Plot the initial velocities ( v0​ ) against substrate concentration ( [S] ). Generate a Lineweaver-Burk plot ( 1/v0​ vs. 1/[S] ). SNA-8073-B will yield lines that intersect on the x-axis (indicating unchanged Km​ but decreased Vmax​ ), confirming non-competitive inhibition[2].

Workflow Step1 Enzyme Preparation (Flavobacterium PEP) Step2 Inhibitor Incubation (SNA-8073-B / Fujianmycin B) Step1->Step2 30°C, 10 min Step3 Substrate Addition (Z-Gly-Pro-pNA) Step2->Step3 Initiate Reaction Step4 Spectrophotometry (Absorbance at 410 nm) Step3->Step4 Measure pNA release Step5 Kinetic Analysis (Lineweaver-Burk Plot) Step4->Step5 Determine IC50 & Mechanism

Self-validating spectrophotometric workflow for PEP inhibition kinetics.

Protocol B: MDR Tumor Cell Cytotoxicity Potentiation Assay

Objective: To quantify Fujianmycin B's ability to reverse multi-drug resistance[3]. Causality Check: Because Fujianmycin B is a potentiator and not a primary cytotoxin, the assay must utilize a sub-lethal dose of Fujianmycin B combined with a concentration gradient of a known chemotherapeutic (Vincristine) to isolate the synergistic reversal effect.

  • Cell Seeding: Seed human MDR carcinoma cells (e.g., KB-C2) in a 96-well plate at 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Administration: Treat cells with a concentration gradient of Vincristine (0.1 nM to 1000 nM) in the presence or absence of a fixed, non-toxic concentration of Fujianmycin B (e.g., 2.5 µg/mL).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Quantification: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours. Rationale: Viable cells reduce MTT to insoluble purple formazan crystals, providing a direct proxy for cell survival.

  • Data Processing: Solubilize the formazan in DMSO and measure absorbance at 570 nm. Calculate the fold-reversal of resistance by dividing the IC₅₀ of Vincristine alone by the IC₅₀ of Vincristine + Fujianmycin B.

Conclusion

The comparison between SNA-8073-B and Fujianmycin B perfectly illustrates the necessity of stereochemical rigor in application science and drug discovery. While SNA-8073-B offers a promising scaffold for neuroprotective PEP inhibitors, its C-4 epimer, Fujianmycin B, provides an entirely distinct utility in overcoming oncological drug resistance. Researchers must employ rigorous analytical techniques (such as 1H-NMR and X-ray crystallography) to verify the stereochemical purity of these angucyclines prior to biological evaluation[3],[4].

References

  • [1] Kimura, K., Kanou, F., Koshino, H., & Yoshihama, M. (1997). SNA-8073-B, a new isotetracenone antibiotic inhibits prolyl endopeptidase. I. Fermentation, isolation and biological properties. Journal of Antibiotics. Available at:[Link]

  • [2] Kimura, K., Kanou, F., Yamashita, Y., Yoshimoto, T., & Yoshihama, M. (1997). Prolyl Endopeptidase Inhibitors Derived from Actinomycetes. Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • [4] Li, H., et al. (2023). Spongisulfins A-C, three S-bridged angucycline dimers from Spongiactinospora rosea LHW63015 and their gut epithelium protective activity. Arabian Journal of Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile and Causality of Disposal

Operational Guide: Fujianmycin B (SNA-8073-A) Handling and Disposal Protocols Welcome to the definitive operational guide for the handling and disposal of Fujianmycin B. As drug development and natural product research a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Fujianmycin B (SNA-8073-A) Handling and Disposal Protocols

Welcome to the definitive operational guide for the handling and disposal of Fujianmycin B. As drug development and natural product research advance, laboratory safety must evolve from reactive compliance to proactive, mechanistic risk management. Fujianmycin B (also known as SNA-8073-A or Rubiginone A2) is a complex benzofuran dimer and bioactive secondary metabolite originally isolated from Polyozellus multiplex and Streptomyces strains[1]. While its stereoisomer (SNA-8073-B) is a documented prolyl endopeptidase (PEP) inhibitor, Fujianmycin B itself possesses a highly stable polycyclic aromatic scaffold that presents unique ecological and cytotoxic risks if improperly discarded[2].

As a Senior Application Scientist, I designed this guide to provide you with self-validating, step-by-step procedures. We will not just cover what to do, but why we do it—ensuring that your laboratory maintains the highest standards of scientific integrity and environmental stewardship.

Understanding the molecular structure of a compound is the first step in designing its disposal protocol. Fujianmycin B's polycyclic aromatic nature means it is highly lipophilic and resistant to standard hydrolytic or biological degradation in municipal wastewater systems.

The Causality of Incineration over Chemical Degradation: Many laboratories attempt to neutralize bioactive compounds using chemical oxidants like sodium hypochlorite (bleach). However, oxidizing complex benzofuran dimers can inadvertently generate reactive epoxide or quinone intermediates that are more toxic and mutagenic than the parent compound. Therefore, high-temperature incineration is the only self-validating method that guarantees complete molecular destruction into basic oxides (CO 2​ and H 2​ O), aligning with EPA/RCRA and OSHA hazardous drug guidelines[3][4].

Table 1: Fujianmycin B Waste Management Specifications

PropertySpecificationOperational Implication
Nomenclature Fujianmycin B (SNA-8073-A, Rubiginone A2)Must be explicitly listed on hazardous waste manifests.
Molecular Formula C 20​ H 16​ O 5​ High carbon density necessitates high-temperature incineration.
Structural Class Benzofuran dimer / Polycyclic aromaticResists standard biodegradation; strictly prohibit drain disposal.
Hazard Classification Bioactive secondary metaboliteManage as a cytotoxic/hazardous compound (OSHA/EPA compliance).
Primary Disposal Route EPA/RCRA-approved IncinerationSegregate into dedicated yellow cytotoxic waste containers.

Waste Segregation and Disposal Workflow

To prevent cross-contamination and ensure regulatory compliance, all Fujianmycin B waste must be segregated at the point of generation.

G Start Fujianmycin B Waste Generation Type Identify Waste Type Start->Type Solid Solid Waste (PPE, Consumables) Type->Solid Liquid Liquid Waste (Organic Solvents) Type->Liquid Spill Accidental Spill Type->Spill SolidContainer Yellow Cytotoxic Waste Container Solid->SolidContainer LiquidContainer Sealed Glass/Plastic Waste Carboy Liquid->LiquidContainer SpillKit Deploy Cytotoxic Spill Kit Spill->SpillKit Incineration High-Temperature Incineration (EPA/RCRA) SolidContainer->Incineration LiquidContainer->Incineration SpillKit->SolidContainer

Figure 1: Decision tree for the segregation and disposal of Fujianmycin B waste streams.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Routine Segregation of Liquid and Solid Waste Objective: To systematically isolate Fujianmycin B waste from general biohazardous or municipal waste, ensuring a self-validating chain of custody for incineration[3].

  • Preparation of Receptacles: Before beginning any assay involving Fujianmycin B, position a dedicated, leak-proof liquid waste carboy and a puncture-proof yellow cytotoxic solid waste container in the primary engineering control (e.g., Biological Safety Cabinet).

  • Liquid Waste Consolidation: Aspirate all liquid media, organic solvents, or buffer solutions containing Fujianmycin B into the designated glass or heavy-duty plastic carboy. Causality: Glass or chemically compatible plastics prevent solvent degradation that could lead to micro-leaks over time.

  • Solid Waste Segregation: Dispose of all contaminated consumables (pipette tips, microcentrifuge tubes, and culture plates) directly into the yellow cytotoxic waste container. Crucial Note: Do not autoclave this waste, as high heat and steam can volatilize the compound and expose personnel to toxic aerosols.

  • PPE Disposal: Upon completion of the workflow, remove outer gloves and disposable gowns inside out to trap trace contaminants, placing them directly into the solid waste container.

  • Manifesting: Seal the containers once they reach 75% capacity. Label explicitly with "Hazardous Waste: Contains Fujianmycin B (Cytotoxic)" and transfer to the Environmental Health and Safety (EHS) collection point for high-temperature incineration.

Protocol B: Accidental Spill Management Workflow Objective: To rapidly contain and neutralize environmental exposure to Fujianmycin B without generating secondary hazardous byproducts[4].

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Place a "Cytotoxic Spill" warning sign at the perimeter to prevent accidental tracking of the compound.

  • Advanced PPE Donning: The responder must don a NIOSH-approved N95 or P100 respirator, chemical splash goggles, a chemo-rated impermeable gown, and double nitrile gloves. Causality: Fujianmycin B can be absorbed through mucous membranes or compromised skin; double-gloving ensures the inner glove remains sterile during the final doffing step.

  • Containment: Surround the spill with absorbent chemo-pads to prevent spreading. Gently place pads over the spill to absorb the liquid. If the compound is in powder form, cover it with damp absorbent pads to prevent aerosolization.

  • Surface Cleaning: Wipe the area using a detergent-based solution, working from the outside of the spill toward the center. Crucial Note: Do not use strong oxidizers like bleach, which may create reactive intermediates. Follow up with a 70% isopropyl alcohol wipe to remove any residual lipophilic traces.

  • Waste Consolidation: Place all used absorbent pads, wipes, and contaminated PPE into a heavy-duty yellow cytotoxic waste bag. Seal the bag with a gooseneck tie, place it in a secondary rigid container, and label it for immediate EHS pickup and incineration.

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Handling

A Guide to Personal Protective Equipment for Handling Fujianmycin B

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fujianmycin B. Given the limited publicly available safety data specific to Fuji...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fujianmycin B. Given the limited publicly available safety data specific to Fujianmycin B, this guide is built upon established principles for handling potent toxins and highly active chemical compounds.[1] The primary objective is to create a self-validating system of protocols that ensures personnel safety and experimental integrity.

Core Principle: A Proactive Risk-Based Approach

The cornerstone of safely handling any potent, uncharacterized compound is a thorough risk assessment.[2] Lacking a specific Safety Data Sheet (SDS), we must assume Fujianmycin B presents significant hazards upon exposure, including potential cytotoxicity, dermal and respiratory irritation, and other unknown systemic effects. Therefore, the following guidelines adopt a conservative approach, prioritizing the highest level of protection to mitigate these assumed risks. All handling of Fujianmycin B should occur in designated areas with controlled access.[1][3]

Essential Personal Protective Equipment (PPE)

The selection of PPE is the final and most direct barrier between the researcher and the chemical agent.[4] Minimum PPE for any work involving Fujianmycin B includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] However, for direct handling, more stringent measures are required.

Body Protection

A disposable, fluid-resistant gown that fastens at the back is mandatory.[6] This provides superior protection against splashes and aerosols compared to a standard front-buttoning lab coat. Cuffed sleeves are essential to ensure a seal with inner gloves. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the gown.

Hand Protection

Given the risk of dermal absorption, robust hand protection is critical. Double-gloving with nitrile gloves is the standard protocol.[2] The inner glove should be tucked under the cuff of the gown, while the outer glove cuff extends over the gown's sleeve. This creates a secure barrier.

  • Causality: The outer glove can be removed immediately if contamination is suspected, leaving the inner glove as a continuous protective barrier.[2] This allows for a swift response to contamination without fully compromising safety. Always wash hands thoroughly after removing gloves.[6][7]

Eye and Face Protection

Direct handling of Fujianmycin B, especially in its powdered form or during solution preparation, poses a significant splash and aerosol hazard.

  • Minimum Requirement: Indirectly vented, chemical splash goggles are required.[5] Standard safety glasses do not provide adequate protection against splashes.[5]

  • Enhanced Protection: When handling the solid compound or preparing concentrated solutions, a full-face shield must be worn in addition to chemical splash goggles.[5][8] This protects the entire face from splashes and larger particles.

Respiratory Protection

All procedures involving solid Fujianmycin B or any action that could generate aerosols (e.g., vortexing, sonicating) must be performed within a certified chemical fume hood or other suitable containment device.[3]

  • For Weighing and Handling Powder: A NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles. For higher-risk procedures or in the absence of a fume hood (not recommended), a powered air-purifying respirator (PAPR) should be considered.

  • For Handling Solutions: If procedures with solutions are conducted properly within a fume hood, respiratory protection may not be required. However, a risk assessment should confirm this.

Operational Plan: Safe Handling Protocols

Adherence to strict, step-by-step protocols is essential for creating a safe and reproducible working environment.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Gown D2 2. N95 Respirator (Perform Seal Check) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Inner Gloves (Over Cuffs) D3->D4 D5 5. Outer Gloves (Over Gown) D4->D5 F1 1. Outer Gloves (Peel Away) F2 2. Gown & Inner Gloves (Peel Away Together) F1->F2 F3 3. Exit Work Area F2->F3 F4 4. Wash Hands F3->F4 F5 5. Face Shield & Goggles F4->F5 F6 6. N95 Respirator F5->F6 F7 7. Wash Hands Thoroughly F6->F7

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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